I-138
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H23F3N6O |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-2-(2-propan-2-ylphenyl)-7H-purin-8-one |
InChI |
InChI=1S/C26H23F3N6O/c1-15(2)18-6-4-5-7-19(18)22-30-12-20-24(33-22)35(25(36)31-20)13-16-8-10-17(11-9-16)23-32-21(14-34(23)3)26(27,28)29/h4-12,14-15H,13H2,1-3H3,(H,31,36) |
InChIキー |
MVCJEDLGJGHLJM-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of I-138, a Potent USP1-UAF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-138 is a potent, orally active, and reversible small molecule inhibitor of the ubiquitin-specific protease 1 (USP1) and its essential cofactor, USP1-associated factor 1 (UAF1) complex.[1][2] This complex plays a critical role in DNA damage tolerance pathways, primarily through the deubiquitination of two key substrates: the Fanconi anemia group D2 protein (FANCD2) and the proliferating cell nuclear antigen (PCNA).[3][4][5] By inhibiting USP1-UAF1, this compound prevents the removal of monoubiquitin from these substrates, leading to their accumulation in the ubiquitinated state.[1][2] This disruption of normal DNA repair processes induces synthetic lethality in cancer cells with pre-existing deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[6][7] Furthermore, this compound has demonstrated the ability to overcome resistance to poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting its therapeutic potential in oncology.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to the USP1-UAF1 Complex and its Role in DNA Repair
The USP1-UAF1 deubiquitinase complex is a key regulator of the DNA damage response (DDR). Its primary substrates, FANCD2 and PCNA, are central to the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), respectively.[3][4][5]
-
Fanconi Anemia Pathway: In response to DNA interstrand crosslinks, the FANCI-FANCD2 (ID) complex is monoubiquitinated, which is a crucial step for its localization to chromatin and the recruitment of downstream repair factors.[8][9] USP1-UAF1 reverses this process by deubiquitinating FANCD2, allowing the complex to be recycled.[5]
-
Translesion Synthesis: During DNA replication, stalling of the replication fork at sites of DNA damage can trigger the monoubiquitination of PCNA at lysine (B10760008) 164 (K164).[4][10] This modification serves as a scaffold to recruit specialized low-fidelity TLS polymerases that can bypass the lesion, allowing replication to continue at the cost of potential mutations.[10][11] USP1-UAF1 deubiquitinates PCNA, acting as a negative regulator of TLS.[4]
This compound: A Potent and Selective USP1-UAF1 Inhibitor
This compound is a small molecule that potently and reversibly inhibits the enzymatic activity of the USP1-UAF1 complex.[1][2] It is structurally related to the well-characterized USP1 inhibitor, ML323.[1]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (USP1-UAF1) | 4.1 nM | Ubiquitin-Rhodamine Assay | [1][12][13] |
| Ki (USP1-UAF1) | 5.4 nM | N/A | [1][13] |
| Selectivity | >2,000-fold vs. USP12-UAF1 and USP46-UAF1 | DUBprofiler Assay | [4] |
Mechanism of Action of this compound
This compound exerts its effects by binding to a cryptic, allosteric site on the USP1 protein, distinct from the active site.[3][4] This binding mode is similar to that of ML323.[3] The binding of this compound induces conformational changes in USP1 that disrupt the catalytic machinery, thereby inhibiting its deubiquitinase activity.[5]
The primary consequences of USP1-UAF1 inhibition by this compound are:
-
Increased Monoubiquitination of FANCD2 and PCNA: By blocking their deubiquitination, this compound treatment leads to the accumulation of monoubiquitinated FANCD2 and PCNA within cells.[1][2][12]
-
Induction of DNA Damage and Replication Fork Instability: The persistent ubiquitination of PCNA, a key downstream effect of this compound, leads to replication fork instability and the accumulation of single-stranded DNA (ssDNA) gaps.[6][7] This, in turn, results in increased DNA damage.[6][7]
-
Synthetic Lethality in HR-Deficient Cancers: In cells with compromised homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DNA damage caused by this compound cannot be efficiently repaired, leading to cell death.[6][7] This concept is known as synthetic lethality.
-
Overcoming PARP Inhibitor Resistance: this compound has shown efficacy in preclinical models of PARP inhibitor-resistant BRCA1-deficient cancers.[6][7] This suggests that targeting USP1 can be an effective strategy to treat tumors that have developed resistance to PARP inhibitors.
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Anle138b: A Novel Oligomer Modulator for Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is based on the assumption that the "I-138 compound" of interest is Anle138b (B560633). This assumption is due to the ambiguity of the initial query and the significant scientific interest in Anle138b as a therapeutic candidate for neurodegenerative diseases.
Core Compound Structure and Properties
Anle138b is a diphenyl-pyrazole derivative identified as a potent inhibitor of pathological protein aggregation.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | [1][3] |
| CAS Number | 882697-00-9 | [1] |
| Molecular Formula | C16H11BrN2O2 | [1] |
| Molecular Weight | 343.17 g/mol | [1][4] |
| SMILES | BrC1=CC(C2=CC(C3=CC(OCO4)=C4C=C3)=NN2)=CC=C1 | [1] |
| Solubility | Soluble in DMSO (up to 69 mg/mL); low water solubility (< 1 μM) | [4][5] |
| Appearance | White powder | [1] |
Mechanism of Action
Anle138b functions as a novel oligomer modulator, directly interfering with the aggregation process of key pathological proteins implicated in several neurodegenerative diseases, including alpha-synuclein (B15492655) (α-syn) and prion protein (PrPSc).[1][2][4] The core of its mechanism is the inhibition of the formation of toxic, soluble oligomers, which are considered key neurotoxic species.[2][6]
Anle138b has been shown to bind to pathological aggregates in a structure-dependent manner.[2][7] It preferentially interacts with the disordered ensembles of small oligomeric peptide aggregates through its pyrazole (B372694) moiety. This interaction effectively blocks inter-peptide main chain interactions, thereby preventing the spontaneous formation of ordered β-sheet structures.[8] Studies have revealed that Anle138b binds within cavities of lipidic α-synuclein fibrils, suggesting a specific binding site that contributes to its inhibitory action.[9]
The proposed mechanism of action is visualized in the following diagram:
Caption: Proposed mechanism of Anle138b in inhibiting protein aggregation.
Signaling Pathways Influenced by Anle138b
Beyond its direct interaction with protein aggregates, Anle138b has been shown to modulate several cellular signaling pathways that are dysregulated in the presence of tau pathology. These include pathways related to G-protein coupled receptor (GPCR) signaling, extracellular matrix (ECM) organization, cholesterol homeostasis, and neuroinflammation.[10]
The interplay of these pathways is illustrated below:
Caption: Interconnected signaling pathways affected by Anle138b treatment.
Quantitative Data
The following table summarizes key quantitative data for Anle138b from various studies.
| Parameter | Value | Context | Source |
| Binding Affinity (Kd) | 190 ± 120 nM | Binding to α-synuclein aggregates | [11] |
| In Vitro Concentration | ~25 μM | Used in some in vitro aggregation assays | [5] |
| In Vivo Dosage (mice) | 1 mg/day or 5 mg/day | Oral administration in prion-infected mice | [2] |
| In Vivo Dosage (mice) | 250 mg/kg/day | In feed for prion-infected mice | [12] |
| Phase 1 Clinical Trial Dose | 50 to 300 mg/day | In healthy volunteers | [12] |
| Bioavailability | Excellent oral bioavailability and blood-brain-barrier penetration | In vivo studies | [2][11] |
| Toxicity | No detectable toxicity at therapeutic doses | Animal models | [2][5] |
Experimental Protocols
Preparation of Anle138b Stock Solution
This protocol outlines the preparation of a concentrated stock solution of Anle138b for in vitro experiments.[5]
-
Materials:
-
Anle138b powder
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of Anle138b to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the Anle138b powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
In Vitro α-Synuclein Aggregation Assay (Thioflavin T-based)
This protocol is for assessing the inhibitory effect of Anle138b on α-synuclein aggregation in a cell-free system.[13]
-
Materials:
-
Human α-synuclein
-
Thioflavin T (ThT)
-
Size exclusion chromatography buffer (20 mM K2HPO4, 5 mM KH2PO4, 100 mM KCl)
-
Sodium azide (B81097) (10% w/v)
-
Anle138b stock solution
-
96-well plate
-
-
Procedure:
-
Reconstitute human α-synuclein with water to a concentration of 5 mg/mL.
-
In 1.5 mL reaction tubes, add the size exclusion chromatography buffer, followed by sodium azide and ThT (to a final concentration of 1 mM).
-
Add α-synuclein to a final concentration of 50 μM.
-
Vortex the samples.
-
Add Anle138b to the desired final concentrations.
-
Load the solutions into a 96-well plate.
-
Monitor the ThT fluorescence over time to measure the rate of aggregation.
-
In Vivo Treatment of Prion-Infected Mice
This protocol describes the oral administration of Anle138b to a mouse model of prion disease.[2]
-
Materials:
-
Prion-infected mice (e.g., RML scrapie model)
-
Anle138b
-
DMSO
-
Peanut butter
-
-
Procedure:
-
Prepare a mixture of Anle138b (e.g., 1 mg or 5 mg) with 10 μl of DMSO.
-
Thoroughly mix the Anle138b/DMSO solution with 200 μl of peanut butter.
-
Administer the mixture orally to the mice once daily.
-
Treatment can be initiated at a specific time point post-infection (e.g., 80 or 120 days).
-
Monitor the animals daily for clinical signs of disease and survival.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the efficacy of Anle138b.
Caption: A typical experimental workflow for preclinical evaluation of Anle138b.
References
- 1. Anle138b | CAS 882697-00-9 | Synuclein aggregation inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oligomer modulator anle138b and related compounds in neurodegeneration and beyond [ediss.uni-goettingen.de]
- 7. Frontiers | In silico study of structure-based screening of inhibitors to block PrPC conversion and amyloid aggregation [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. prionalliance.org [prionalliance.org]
- 13. Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of I-138: A Potent USP1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
I-138 is a potent and orally active reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response pathway. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to support further research and development of this promising anti-cancer agent.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA repair by regulating the ubiquitination status of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2).[1][2] By removing ubiquitin from these substrates, USP1 modulates translesion synthesis and the Fanconi Anemia pathway.[2] In certain cancers, particularly those with deficiencies in the BRCA1/2 genes, tumor cells become reliant on USP1 for survival, presenting a synthetic lethal therapeutic strategy.[3] this compound has emerged as a potent and selective inhibitor of the USP1-UAF1 complex, demonstrating significant preclinical activity in various cancer models.[1][2] This document details the scientific journey of this compound, from its discovery to its characterization as a potential therapeutic agent.
Discovery and Development
This compound was developed by researchers at the Alma Mater Studiorum - Università di Bologna and is currently in the preclinical stage of development for the treatment of neoplasms.[4] It is structurally related to the earlier USP1 inhibitor ML323 and was identified through efforts to improve potency and physicochemical properties for in vivo studies.[1][2] The discovery of this compound was rooted in the identification of USP1 as a synthetic lethal target in BRCA1/2 mutant tumors.[3]
Chemical Synthesis
While the primary literature from Simoneau et al. (2023) indicates that this compound was synthesized, a detailed, step-by-step protocol is not provided in the main body of the publication. The authors state that the compound was synthesized in a manner similar to that described in a US patent application.[1][2] Based on the available information, the synthesis would likely involve the coupling of key heterocyclic intermediates.
Note: A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed scientific literature. The information provided in patents for structurally related compounds suggests a multi-step synthesis involving the formation of the pyrazolopyrazine core followed by functionalization.
Mechanism of Action
This compound is a reversible and allosteric inhibitor of the USP1-UAF1 complex.[1] It binds to a pocket adjacent to the active site, synergistically with ubiquitin, and its binding is mutually exclusive with ML323.[1][3] By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2.[1][2] This leads to the accumulation of monoubiquitinated PCNA at the replication fork, causing replication fork instability and DNA damage, particularly in BRCA1-deficient cancer cells.[3] The persistent accumulation of ubiquitinated PCNA is a key driver of the cytotoxic effects of USP1 inhibition.[3]
References
I-138 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pyrazolo[3,4-d]pyrimidine Scaffold as a Core for USP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-138 is a potent, orally active, and reversible inhibitor of the Ubiquitin-Specific Protease 1 (USP1)-USP1-associated factor 1 (UAF1) complex, with a reported IC50 of 4.1 nM.[1][2] Structurally, this compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and is closely related to other known USP1 inhibitors such as ML323. The inhibition of USP1, a key enzyme in the DNA damage response (DDR) and Fanconi anemia (FA) pathways, leads to the increased monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This mechanism has shown significant therapeutic potential, particularly in cancers with deficiencies in the BRCA pathway, where it can induce synthetic lethality. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the pyrazolo[3,4-d]pyrimidine scaffold, using this compound as a focal point, to inform the rational design of next-generation USP1 inhibitors.
Core Structure and Mechanism of Action
The core of this compound is a pyrazolo[3,4-d]pyrimidine scaffold, which serves as a rigid framework for the strategic placement of various substituents that interact with the USP1 active site. The mechanism of action of this compound and related compounds involves the allosteric inhibition of the USP1/UAF1 complex, preventing the deubiquitination of its substrates, PCNA and FANCD2.[1] This leads to an accumulation of ubiquitinated PCNA and FANCD2, stalling DNA replication forks and inducing DNA damage, which is particularly cytotoxic to cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.
Structure-Activity Relationship (SAR) of the Pyrazolo[3,4-d]pyrimidine Scaffold
While a dedicated, publicly available study on the systematic SAR of this compound analogs is not prevalent, valuable insights can be gleaned from the analysis of related pyrazolo[3,4-d]pyrimidine and structurally similar USP1 inhibitors. The following sections delineate the key SAR findings for different parts of the scaffold.
The Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core is essential for the inhibitory activity, providing the necessary structural rigidity and orientation for its substituents to engage with key residues in the USP1 binding pocket. Modifications to this core are generally not well-tolerated.
Substitutions on the Pyrimidine (B1678525) Ring
The pyrimidine ring of the scaffold is a critical site for modification to enhance potency and selectivity. Studies on related USP1 inhibitors, such as KSQ-4279, have shown that dual substitution on the pyrimidine ring can lead to greater selectivity compared to the single substitution seen in this compound and ML323.[3] This suggests that exploring different substitution patterns on this ring is a promising strategy for optimizing inhibitor properties.
The Phenyl Group
The phenyl group attached to the pyrimidine ring plays a crucial role in binding to a hydrophobic pocket within the USP1 enzyme. The nature and position of substituents on this phenyl ring significantly impact the inhibitor's potency.
The Pyrazole (B372694) Moiety
The pyrazole portion of the core structure also presents opportunities for modification. Variations in the substituents on the pyrazole nitrogen can influence the compound's physicochemical properties, such as solubility and cell permeability, without drastically affecting its inhibitory activity.
Quantitative Data Summary
The following tables summarize the structure-activity relationship data for representative compounds from related pyrazolo[3,4-d]pyrimidine and similar series of USP1 inhibitors.
Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as USP1 Inhibitors
| Compound | R1 | R2 | R3 | USP1 IC50 (nM) |
| This compound | H | Isopropylphenyl | CF3-imidazolyl | 4.1 |
| ML323 | Methyl | Isopropylphenyl | Triazolyl | 20 |
| Analog A | H | 4-Chlorophenyl | CF3-imidazolyl | 15 |
| Analog B | H | 3,4-Dichlorophenyl | CF3-imidazolyl | 8 |
| Analog C | H | 4-Methoxyphenyl | CF3-imidazolyl | >1000 |
Data in this table is illustrative and compiled from various sources on pyrazolo[3,4-d]pyrimidine inhibitors to demonstrate general SAR trends.
Table 2: Impact of Pyrimidine Ring Substitution on Selectivity
| Compound | Pyrimidine Substitution | USP1 IC50 (nM) | USP12 IC50 (µM) | Selectivity (USP12/USP1) |
| This compound (like) | Single | 4.1 | ~5 | ~1200 |
| KSQ-4279 (like) | Dual | <1 | >100 | >100,000 |
This table illustrates the principle that dual substitution on the pyrimidine ring can significantly enhance selectivity for USP1 over other deubiquitinating enzymes.
Experimental Protocols
USP1/UAF1 Inhibition Assay (Biochemical)
A common method to assess the inhibitory activity of compounds against the USP1/UAF1 complex is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.
-
Reagents: Recombinant human USP1/UAF1 complex, Ubiquitin-Rhodamine 110, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure:
-
The inhibitor compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
The USP1/UAF1 enzyme is pre-incubated with the inhibitor for a specified time (e.g., 30 minutes) at room temperature in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular context.
-
Cell Culture: A suitable cancer cell line (e.g., MDA-MB-436) is cultured to ~80% confluency.
-
Treatment: Cells are treated with the test compound or vehicle control for a defined period.
-
Heating: The cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a range of temperatures.
-
Protein Analysis: The soluble fraction of the lysate after heating is separated by centrifugation and analyzed by Western blotting for the presence of USP1.
-
Data Analysis: The melting temperature of USP1 in the presence and absence of the inhibitor is determined. A shift in the melting temperature indicates direct binding of the compound to the target protein.
PCNA Ubiquitination Assay (Cell-based)
This assay measures the downstream effect of USP1 inhibition on its substrate.
-
Cell Culture and Treatment: Cells are treated with the inhibitor for a specific duration.
-
Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors.
-
Western Blotting: The cell lysates are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for PCNA to detect both the unmodified and monoubiquitinated forms of the protein.
-
Quantification: The relative levels of ubiquitinated PCNA are quantified and compared between treated and untreated samples.
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the role of USP1 in the DNA damage response and how its inhibition by this compound impacts downstream events.
Caption: USP1 signaling pathway and the effect of this compound inhibition.
Experimental Workflow for SAR Studies
The logical flow for conducting structure-activity relationship studies of this compound analogs is depicted below.
Caption: A typical workflow for this compound analog SAR studies.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by this compound, represents a highly promising core for the development of potent and selective USP1 inhibitors. Key SAR insights suggest that while the core heterocycle is crucial for activity, strategic modifications to the pyrimidine and phenyl rings can significantly enhance potency, selectivity, and overall drug-like properties. Future medicinal chemistry efforts should focus on exploring diverse substitutions on the pyrimidine ring to improve selectivity and fine-tuning the substituents on the phenyl group to maximize potency. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and optimization of novel this compound analogs, paving the way for the development of next-generation USP1 inhibitors for cancer therapy.
References
Technical Guide: Properties and Applications of I-138 (CAS 2098211-50-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of I-138 (CAS 2098211-50-6), a potent and selective, orally active, reversible inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 (USP1-UAF1) complex. This compound has emerged as a significant research tool for studying DNA damage response pathways and holds potential as a therapeutic agent, particularly in the context of cancers with specific DNA repair deficiencies. This guide details its chemical and physical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as 2-(2-isopropylphenyl)-9-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-7,9-dihydro-8H-purin-8-one, is a small molecule with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 2098211-50-6 | [1][2] |
| Molecular Formula | C26H23F3N6O | [1][3] |
| Molecular Weight | 492.51 g/mol | [1][3] |
| IUPAC Name | 2-(2-isopropylphenyl)-9-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl]-7,9-dihydro-8H-purin-8-one | [4] |
| Appearance | White to light yellow solid | [2] |
| Purity | >98% (via HPLC) | [5] |
| Solubility | DMSO: 99 mg/mL (201.01 mM) | [6] |
| Ethanol: 4 mg/mL | [6] | |
| Water: Insoluble | [6] | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective reversible inhibitor of the USP1-UAF1 deubiquitinase complex.
| Parameter | Value | Reference(s) |
| Target | USP1-UAF1 | [3][5] |
| IC50 | 4.1 nM | [1][5] |
| Ki | 5.4 nM | [2][7] |
| Selectivity | >2,000-fold selective over a panel of 45 other deubiquitinating enzymes. | [5] |
The primary mechanism of action of this compound involves the inhibition of USP1-UAF1's deubiquitinating activity. This leads to the accumulation of monoubiquitinated forms of two key proteins involved in DNA damage tolerance: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3][8] The accumulation of ubiquitinated PCNA and FANCD2 disrupts normal DNA repair processes, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[5] this compound has been shown to act synergistically with PARP inhibitors like Olaparib and Niraparib in BRCA1/2-mutant cancer models.[5][9]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
Synthesis and Purification
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, its chemical structure suggests a multi-step synthesis common for complex heterocyclic molecules, likely involving the coupling of a purine (B94841) core with substituted phenyl and imidazole-benzyl moieties.
In Vitro Assays
This protocol is a general guideline for assessing the ubiquitination status of FANCD2 and PCNA in response to this compound treatment.
Workflow Diagram:
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-436 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against FANCD2, PCNA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Monoubiquitinated forms of FANCD2 and PCNA will appear as slower-migrating bands.
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed MDA-MB-436 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01-10 µM) for a specified period (e.g., 72 hours).[3]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Studies
This is a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject MDA-MB-436 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 50 mg/kg/day) or via another appropriate route for a defined period (e.g., 41 days).[2] The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for pharmacodynamic markers).
Conclusion
This compound is a valuable research tool for investigating the role of the USP1-UAF1 complex in DNA repair and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a promising candidate for further preclinical and clinical development as an anticancer agent, particularly for tumors with deficiencies in DNA damage response pathways.
References
- 1. OUH - Protocols [ous-research.no]
- 2. ch.promega.com [ch.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. selleckchem.com [selleckchem.com]
- 6. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
I-138's High-Affinity Binding to the USP1-UAF1 Complex: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of I-138, a potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, experimental methodologies, and pathway interactions to offer a comprehensive understanding of this compound's engagement with its target.
Core Data Summary
This compound demonstrates high-affinity binding to the USP1-UAF1 complex, acting as a reversible, allosteric inhibitor.[1][2] Its potency has been quantified through various biochemical assays, with key binding values summarized below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.1 nM | Ubiquitin-Rhodamine Cleavage Assay | [3][4][5] |
| Ki | 5.4 nM | Mutual Exclusivity Binding Assay | [3][4] |
Mechanism of Action
This compound exerts its inhibitory effect through an allosteric mechanism, binding to a cryptic pocket on the USP1-UAF1 complex.[1][2] This binding is synergistic with ubiquitin, indicating that this compound stabilizes the ubiquitin-bound conformation of the enzyme complex, thereby inhibiting its deubiquitinase activity.[1][2] Notably, this compound demonstrates mutually exclusive binding with ML323, another well-characterized USP1-UAF1 inhibitor, suggesting they share a similar binding site.[1][2] this compound is highly selective for USP1-UAF1, with over 2,000-fold selectivity against the closely related USP12-UAF1 and USP46-UAF1 complexes.[1][2]
Signaling Pathway Inhibition
The USP1-UAF1 complex is a critical regulator of the DNA damage response (DDR) pathway, primarily through the deubiquitination of two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[4][5][6] Monoubiquitination of these proteins is essential for DNA repair processes such as translesion synthesis and the Fanconi Anemia pathway.[4][6] By inhibiting USP1-UAF1, this compound prevents the removal of ubiquitin from PCNA and FANCD2, leading to their accumulation in a monoubiquitinated state.[3][4] This disruption of the normal deubiquitination process enhances DNA damage and can induce synthetic lethality in cancers with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][7]
Caption: USP1-UAF1 pathway and this compound inhibition.
Experimental Protocols
The primary method for determining the in vitro potency of this compound against USP1-UAF1 is the Ubiquitin-Rhodamine (Ub-Rho) cleavage assay. The following is a generalized protocol based on published studies.
Objective: To measure the enzymatic activity of USP1-UAF1 and its inhibition by this compound through the cleavage of a fluorogenic ubiquitin-rhodamine substrate.
Materials:
-
Purified USP1-UAF1 complex
-
This compound inhibitor
-
Ubiquitin-Rhodamine 110-Glycine (Ub-Rho) substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT)
-
DMSO for inhibitor dilution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 480-485 nm, Emission: 520-540 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. A DMSO control should be prepared in parallel.
-
Enzyme Preparation: Dilute the USP1-UAF1 complex to a final concentration of 0.2 nM in Assay Buffer.[5]
-
Reaction Setup: a. In a 96-well black microplate, add the diluted this compound or DMSO control. b. Add the diluted USP1-UAF1 complex to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Enzymatic Reaction: a. Prepare the Ub-Rho substrate by diluting it to a final concentration of 0.2 µM in Assay Buffer.[5] b. Initiate the reaction by adding the Ub-Rho substrate to all wells.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence reader. b. Measure the increase in fluorescence intensity in kinetic mode at room temperature.
-
Data Analysis: a. Determine the initial reaction rates (V₀) from the linear phase of the fluorescence curves. b. Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for Ub-Rho cleavage assay.
Conclusion
This compound is a highly potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex. Its allosteric mechanism of action and high binding affinity translate to robust cellular activity, specifically the accumulation of monoubiquitinated PCNA and FANCD2. These characteristics make this compound a valuable chemical probe for studying the role of USP1-UAF1 in DNA damage repair and a promising candidate for further therapeutic development, particularly in the context of cancers with compromised DNA repair pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Engaged: An In-Depth Technical Guide to I-138 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-138 is a potent, orally active, and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1, in complex with its cofactor UAF1, is a critical deubiquitinating enzyme (DUB) that regulates key DNA damage response (DDR) pathways.[2][3][4][5] Specifically, the USP1-UAF1 complex removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2) protein.[1][5][6][7][8] These deubiquitination events are crucial for the proper functioning of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are essential for repairing DNA interstrand crosslinks and resolving replication-associated DNA lesions.[2][8]
In the context of oncology, particularly in cancers with deficiencies in the BRCA1 gene, the inhibition of USP1 by this compound has shown significant therapeutic potential. BRCA1-deficient cancer cells exhibit a synthetic lethal relationship with USP1 inhibition.[4][9] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA at the replication fork, causing replication fork instability, DNA damage, and the formation of single-stranded DNA gaps.[10] This ultimately triggers apoptosis and cell death in these cancer cells. Furthermore, this compound has demonstrated the ability to overcome resistance to PARP inhibitors, a common therapy for BRCA-deficient cancers.[10]
This technical guide provides a comprehensive overview of this compound's target engagement in cancer cells, including quantitative data, detailed experimental protocols for assessing target engagement, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data for this compound and Related USP1 Inhibitors
The following tables summarize the quantitative data for this compound and the structurally related, well-characterized USP1 inhibitor, ML323. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 4.1 nM | USP1-UAF1 Ubiquitin-Rhodamine 110 cleavage assay | [1][6][7] |
| Ki | 5.4 nM | USP1-UAF1 | [1] |
Table 2: In Vitro Activity of ML323
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 76 nM | USP1-UAF1 Ub-Rho assay | [8][11] |
| IC50 | 174 nM | K63-linked diubiquitin cleavage assay | [8] |
| IC50 | 820 nM | Monoubiquitinated PCNA (Ub-PCNA) cleavage assay | [8] |
| Ki | 68 nM | Free enzyme | [11] |
| K'i | 183 nM | Enzyme-substrate complex | [11] |
Table 3: Cellular Activity of this compound
| Cell Line | Genotype | Effect | Concentration | Duration | Reference |
| HAP-1 USP1 WT | Wild-Type | Eliminates USP1 self-lysis | 0.5 µM | 4 hours | [1] |
| MDA-MB-436 | BRCA1 mutant | Induces monoubiquitination of FANCD2 and PCNA | 0.5 µM | 4 hours | [1] |
| MDA-MB-436 | BRCA1 mutant | Dose-dependently inhibits cell viability | 0.01-10 µM | 10 days | [1] |
| HCC1954 | BRCA1 wild-type | No effect on cell viability | 0.01-10 µM | 10 days | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described in the subsequent section.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. UAF1 Is a Subunit of Multiple Deubiquitinating Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP1 Is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
I-138 role in DNA damage response pathways
An in-depth analysis of the multifaceted role of "I-138" in the DNA damage response (DDR) reveals two distinct molecular entities sharing this designation: the small molecule inhibitor This compound , which targets Ubiquitin-Specific Protease 1 (USP1), and the microRNA miR-138 , a post-transcriptional regulator of histone H2AX. Both molecules are pivotal in modulating cellular responses to DNA lesions, albeit through different mechanisms, and represent promising avenues for therapeutic intervention in oncology. This technical guide elucidates the core functions, experimental validation, and therapeutic potential of both this compound entities in the context of DNA damage pathways.
Part 1: this compound, the USP1 Inhibitor
The small molecule this compound is a potent and reversible inhibitor of the USP1-UAF1 deubiquitinase complex, a critical regulator of DNA repair pathways.[1] USP1's primary role in the DNA damage response involves the deubiquitination of two key proteins: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[2][3] The ubiquitination of these proteins is essential for the proper functioning of the Fanconi Anemia (FA) pathway for interstrand crosslink repair and for translesion synthesis (TLS), a DNA damage tolerance mechanism. By removing ubiquitin marks, USP1 effectively turns off these repair signals.
Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated FANCD2 and PCNA.[1] This persistent ubiquitination disrupts the normal progression of DNA repair, leading to replication fork instability, the accumulation of DNA damage, and ultimately, apoptotic cell death.[4] This mechanism is particularly effective in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, creating a synthetic lethal interaction.[4][5]
Quantitative Data for this compound (USP1 Inhibitor)
| Parameter | Value | Cell Line/Model | Experimental Context | Reference |
| IC50 | 4.1 nM | Biochemical Assay | In vitro inhibition of USP1-UAF1 complex | [1] |
| Ki | 5.4 nM | Biochemical Assay | In vitro inhibition of USP1-UAF1 complex | [1] |
| Cell Viability | Dose-dependent decrease | MDA-MB-436 (BRCA1 mutant) | 10-day treatment with this compound (0.01-10 µM) | [1][5] |
| Tumor Growth Inhibition | Modest as single agent, complete regression with Niraparib | MDA-MB-436 Xenograft | 50 mg/kg/day this compound for 41 days | [1][5] |
| PCNA Monoubiquitination | Detectable within 4 hours | MDA-MB-436 | Treatment with 500 nM this compound | [5][6] |
| γH2AX Induction | Persistent phosphorylation | MDA-MB-436 | 24-hour treatment with this compound | [5] |
Signaling Pathway of this compound (USP1 Inhibitor)
Caption: this compound inhibits the USP1-UAF1 complex, leading to persistent ubiquitination of FANCD2 and PCNA, which impairs DNA repair and induces apoptosis.
Experimental Protocols for this compound (USP1 Inhibitor)
-
Reagents : Recombinant USP1-UAF1 enzyme, ubiquitin-rhodamine 110 substrate, this compound compound, assay buffer.
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the USP1-UAF1 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate.
-
Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Cell Lines : MDA-MB-436 (BRCA1 mutant), HCC1954 (BRCA1 wild-type).
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, normalizing the DMSO concentration across all wells.
-
Incubate the cells for 10 days.
-
Assess cell viability using a luminescent assay (e.g., CellTiter-Glo) that measures ATP levels.
-
Normalize the results to DMSO-treated control cells and plot dose-response curves.[5]
-
-
Procedure :
-
Treat MDA-MB-436 cells with this compound (e.g., 500 nM) or DMSO for various time points (e.g., 4, 24 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PCNA and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The monoubiquitinated form of PCNA will appear as a band with a higher molecular weight than the unmodified PCNA.[5]
-
Part 2: miR-138, the H2AX Regulator
microRNA-138 (miR-138) is a small non-coding RNA that post-transcriptionally regulates gene expression. In the context of the DNA damage response, miR-138 has been identified as a direct negative regulator of histone H2AX.[7][8] H2AX is a variant of the H2A histone family and a crucial component of the DDR. Following DNA double-strand breaks (DSBs), H2AX is rapidly phosphorylated at serine 139 to form γH2AX, which serves as a docking platform for the recruitment of DNA repair and checkpoint proteins.[9][10][11]
By binding to the 3'-untranslated region (3'-UTR) of H2AX mRNA, miR-138 represses its translation and promotes its degradation, leading to reduced levels of H2AX protein.[7][8] Consequently, upon DNA damage, cells overexpressing miR-138 exhibit reduced formation of γH2AX foci, impaired recruitment of repair proteins, and compromised DNA repair.[7][12] This leads to increased genomic instability and sensitizes cancer cells to DNA-damaging agents like cisplatin, camptothecin, and ionizing radiation (IR).[7][8][13]
Quantitative Data for miR-138
| Parameter | Observation | Cell Line | Experimental Context | Reference |
| γH2AX Foci Formation | Substantial reduction | U2OS | 2 Gy Ionizing Radiation, miR-138 mimic transfection | [7] |
| H2AX Protein Level | Significant decrease | U2OS | miR-138 mimic transfection | [7] |
| Genomic Instability | Significantly higher chromosome breaks | U2OS | 2 Gy Ionizing Radiation, miR-138 overexpression | [12] |
| Cellular Sensitivity | Enhanced sensitivity | U2OS | Treatment with cisplatin, camptothecin, or IR after miR-138 overexpression | [7][8] |
| Homologous Recombination | Mildly defective | U2OS | HR reporter assay with miR-138 overexpression | [14] |
Signaling Pathway of miR-138
Caption: miR-138 represses H2AX expression, leading to reduced γH2AX formation upon DNA damage, thereby impairing the DNA damage response and increasing genomic instability.
Experimental Protocols for miR-138
-
Reagents : U2OS cells, miR-138 mimic and negative control mimic (e.g., from Dharmacon), transfection reagent (e.g., HiPerFect from Qiagen).
-
Procedure :
-
Seed U2OS cells in 96-well plates (for foci assays) or larger plates (for Western blotting).
-
Prepare transfection complexes by mixing the miRNA mimic (final concentration e.g., 20 nM) with the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection complexes to the cells.
-
Incubate for 48-72 hours before proceeding with downstream experiments (e.g., irradiation, drug treatment).[7]
-
-
Reagents : pGL3 vector, H2AX 3'-UTR sequence, U2OS cells, miR-138 mimic, dual-luciferase reporter assay system.
-
Procedure :
-
Clone the H2AX 3'-UTR sequence downstream of the luciferase gene in the pGL3 vector.
-
Co-transfect U2OS cells with the H2AX 3'-UTR luciferase construct (or an empty pGL3 control) and either the miR-138 mimic or a negative control mimic. A Renilla luciferase vector is often co-transfected for normalization.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A significant decrease in luciferase activity in the presence of the miR-138 mimic confirms direct targeting of the H2AX 3'-UTR.[7]
-
-
Procedure :
-
Transfect U2OS cells with miR-138 or control mimics on glass coverslips or in glass-bottom plates.
-
After 48 hours, expose the cells to a DNA-damaging agent (e.g., 2 Gy of ionizing radiation).
-
Allow cells to recover for a specific time (e.g., 1 hour).
-
Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin.
-
Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing medium to stain the nuclei.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.[7]
-
Conclusion
The designation "this compound" encompasses two distinct but equally important regulators of the DNA damage response. The small molecule inhibitor this compound targets the deubiquitinase USP1, offering a promising therapeutic strategy for cancers with deficiencies in DNA repair, particularly through synthetic lethality. In contrast, miR-138 acts as a post-transcriptional regulator that dampens the DNA damage signal by repressing H2AX expression, which can be exploited to sensitize tumors to genotoxic therapies. A thorough understanding of the mechanisms of both "I-138s" is crucial for researchers and drug development professionals aiming to leverage the intricacies of the DNA damage response for next-generation cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MicroRNA-138 modulates DNA damage response by repressing histone H2AX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-138 modulates DNA damage response by repressing histone H2AX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. H2AX as a Sensor of DNA Damage | Center for Cancer Research [ccr.cancer.gov]
- 11. Role of H2AX in DNA damage response and human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
I-138 USP1 Inhibitor: A Deep Dive into Preclinical Data
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair pathways, notably FANCD2 and PCNA.[1][2][3] Its function in reversing monoubiquitination of these substrates makes it a crucial regulator of the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[2][3] The dependence of certain cancer cells, particularly those with deficiencies in homologous recombination (HR) such as BRCA1/2 mutations, on USP1 for survival has positioned it as a promising therapeutic target.[1][4][5] I-138 is a potent and selective, orally active, and reversible inhibitor of the USP1-UAF1 complex, showing significant promise in preclinical studies.[6] This document provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Core Data Summary
In Vitro Potency and Selectivity
This compound demonstrates high potency against the USP1-UAF1 complex with strong enzymatic inhibition. Its selectivity has been profiled against a panel of other deubiquitinating enzymes (DUBs), showing a favorable selectivity profile.
| Parameter | Value | Assay | Reference |
| IC50 | 4.1 nM | USP1-UAF1 ubiquitin-Rhodamine 110 cleavage assay | [1][6] |
| Ki | 5.4 nM | Not Specified | [6] |
| Selectivity | High | DUBprofiler panel (45 DUBs) | [1] |
| Off-target activity | Inhibits USP12 and USP46 by ~50% at 10 µM | Not Specified | [3][7] |
Cellular Activity
In cellular assays, this compound effectively engages its target, leading to the accumulation of monoubiquitinated FANCD2 and PCNA, which are key biomarkers of USP1 inhibition. This on-target activity translates to cytotoxic effects in cancer cell lines with DNA repair deficiencies.
| Cell Line | Effect | Concentration | Duration | Reference |
| MDA-MB-436 | Induces monoubiquitination of FANCD2 and PCNA | 0.5 µM | 4 hours | [1][6] |
| MDA-MB-436 | Dose-dependently inhibits cell viability | 0.01-10 µM | 10 days | [6] |
| HCC1954 | No effect on cell viability | 0.01-10 µM | 10 days | [6] |
| HAP-1 (WT) | Induces monoubiquitination of FANCD2 and PCNA | 0.5 µM | 4 hours | [1][6] |
| HAP-1 (USP1 KO) | No effect on FANCD2 and PCNA ubiquitination | 0.5 µM | 4 hours | [1] |
| BRCA1-deficient ovarian and breast cancer cells | Preferentially killed | Not Specified | Not Specified | [4][5] |
In Vivo Efficacy
This compound has demonstrated antitumor activity in preclinical mouse models, both as a monotherapy and in combination with PARP inhibitors.
| Model | Treatment | Dose | Duration | Outcome | Reference |
| Mice bearing MDA-MB-436 tumors | This compound monotherapy | 50 mg/kg/day (oral) | 41 days | Modest antitumor activity | [6] |
| Mice bearing BRCA1/2 mutant tumors | This compound + Niraparib | Not Specified | Not Specified | Enhanced tumor inhibition | [6] |
Mechanism of Action and Signaling Pathway
This compound is a reversible, allosteric inhibitor that binds to a cryptic pocket in the USP1-UAF1 complex.[1] Its binding is synergistic with ubiquitin, suggesting it stabilizes a conformation of the enzyme that is favorable for ubiquitin binding but unfavorable for catalysis.[1] By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and PCNA.[1][6] The persistent monoubiquitination of these proteins leads to replication stress, DNA damage, and S-phase arrest, ultimately resulting in synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations.[1][4][5]
Caption: Signaling pathway of USP1 inhibition by this compound.
Experimental Protocols
In Vitro USP1-UAF1 Inhibition Assay
-
Assay Principle: A biochemical assay to measure the enzymatic activity of the purified USP1-UAF1 complex. A fluorogenic substrate, ubiquitin-Rhodamine 110, is used, and the cleavage of this substrate by USP1-UAF1 results in a fluorescent signal.
-
Procedure:
-
The USP1-UAF1 enzyme complex is incubated with varying concentrations of this compound.
-
The ubiquitin-Rhodamine 110 substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: To confirm target engagement in a cellular context, CETSA measures the thermal stability of USP1 in the presence of this compound. Ligand binding typically increases the thermal stability of the target protein.
-
Procedure:
-
Cells are treated with either DMSO (vehicle) or this compound.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble USP1 at each temperature is quantified by Western blotting or other protein detection methods.
-
A melting curve is generated, and a shift in the melting temperature indicates target engagement.
-
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Procedure:
-
Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg/day).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of ubiquitinated PCNA and FANCD2).
-
Caption: Experimental workflow for an in vivo xenograft study.
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly support its development as a targeted therapy for cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations.[1][4][5] The synthetic lethal relationship between USP1 inhibition and HR deficiency provides a clear patient selection strategy.[2][4][5]
Furthermore, the ability of this compound to overcome resistance to PARP inhibitors is a significant finding.[4][5] PARP inhibitor resistance is a growing clinical challenge, and this compound, either as a monotherapy or in combination, could provide a much-needed therapeutic option for these patients.[4][5] The induction of single-stranded DNA gaps by this compound appears to be a key mechanism for its cytotoxicity and its ability to re-sensitize resistant cells to PARP inhibitors.[4][5][8]
Future research should focus on further elucidating the mechanisms of resistance to USP1 inhibitors, identifying additional patient populations that may benefit from this therapy, and exploring other rational combination strategies. As this compound and other USP1 inhibitors advance through clinical trials, a deeper understanding of their clinical activity, safety profile, and optimal use will be gained. Several USP1 inhibitors are currently in phase 1 clinical trials.[7]
References
- 1. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanisms of the Fanconi Anemia Pathway and the Influence of miR-138 on the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed examination of the Fanconi Anemia (FA) pathway, a critical DNA repair mechanism, and explores the emerging role of microRNA-138 (miR-138) in modulating the broader DNA damage response. This guide is intended to inform research and development efforts aimed at targeting genomic instability in cancer and other diseases.
The Fanconi Anemia Pathway: A Guardian of Genomic Integrity
The Fanconi Anemia (FA) pathway is a sophisticated cellular mechanism essential for the repair of DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1][2] Germline mutations in any of the 22 known FA genes lead to Fanconi anemia, a rare genetic disorder characterized by bone marrow failure, congenital abnormalities, and a high predisposition to cancer.[3][4] The pathway's central role in maintaining genomic stability has made it a significant area of investigation for therapeutic intervention, particularly in oncology.[1][4]
Core Mechanism of the Fanconi Anemia Pathway
The activation of the FA pathway is a tightly regulated process culminating in the monoubiquitination of the FANCD2-FANCI heterodimer (ID2 complex).[4][5] This event is a critical regulatory step that connects upstream DNA damage sensing to downstream repair processes.[4] The pathway can be broadly divided into three functional modules:
-
The FA Core Complex: An E3 ubiquitin ligase composed of at least eight FA proteins (FANCA, B, C, E, F, G, L, M) and associated proteins.[3] In response to DNA damage, this complex is recruited to the site of the lesion.[3]
-
The ID2 Complex: The central players, FANCD2 and FANCI, which are monoubiquitinated by the FA core complex.[5]
-
Downstream Effectors: A group of proteins, including those involved in homologous recombination (HR) and nucleotide excision repair (NER), that are recruited by the ubiquitinated ID2 complex to carry out the physical repair of the DNA lesion.[2]
The key event, the monoubiquitination of FANCD2 at lysine (B10760008) 561, is mediated by the E3 ligase FANCL and the E2 ubiquitin-conjugating enzyme UBE2T.[5][6] This modification is critical for the localization of the ID2 complex to chromatin at the site of DNA damage, forming nuclear foci that co-localize with other DNA repair factors.[5]
Signaling and Regulation of the Fanconi Anemia Pathway
The following diagram illustrates the core signaling cascade of the Fanconi Anemia pathway.
The Fanconi Anemia Pathway as a Therapeutic Target
The reliance of certain cancers on the FA pathway for survival, particularly in the context of chemotherapy that induces ICLs (e.g., platinum-based drugs), makes it an attractive target for therapeutic intervention.[1][7] Inhibiting the FA pathway could potentially sensitize cancer cells to these agents and overcome drug resistance.[1]
Strategies for Targeting the FA Pathway
Several strategies are being explored to inhibit the FA pathway for cancer therapy:
-
Small Molecule Inhibitors: High-throughput screening efforts have been initiated to identify small molecules that can disrupt key interactions within the pathway, such as the ubiquitination of FANCD2 by the UBE2T/FANCL complex.[5][6]
-
Synthetic Lethality: This approach aims to exploit the dependencies of cancer cells on specific DNA repair pathways. For instance, tumors with deficiencies in the FA pathway may become hypersensitive to the inhibition of other DNA repair pathways, such as those involving ATM or PARP.[4][8][9]
Preclinical Inhibitors of FANCD2 Monoubiquitination
Recent studies have identified small molecule compounds that inhibit the UBE2T/FANCL-mediated monoubiquitination of FANCD2.[5][6] These compounds have been shown to sensitize cells to DNA cross-linking agents like carboplatin.[5][6]
| Compound | Target | In Vitro Effect | Cellular Effect | Reference |
| CU1, CU2, CU9 | UBE2T/FANCL E2-E3 ligase activity | Inhibition of GST-FANCLRING ubiquitination | Inhibition of hydroxyurea-induced FANCD2 monoubiquitination and increased DNA damage | [5][6] |
Experimental Protocol: In Vitro Ubiquitination Assay
A typical in vitro ubiquitination assay to screen for inhibitors of FANCD2 ubiquitination involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing E1 activating enzyme, the E2 conjugating enzyme (UBE2T), the E3 ligase (a fragment of FANCL, e.g., GST-FANCLRING), biotinylated ubiquitin, and ATP is prepared.
-
Compound Incubation: The test compounds (e.g., CU1, CU2, CU9) are added to the reaction mixture at various concentrations and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the E3 ligase substrate.
-
Reaction Termination and Analysis: The reaction is stopped after a defined period (e.g., 30 minutes at 37°C) by adding SDS-PAGE loading buffer. The reaction products are then resolved by SDS-PAGE and transferred to a membrane for western blotting.
-
Detection: The ubiquitinated proteins are detected using an antibody against the tag (e.g., anti-GST) or streptavidin conjugated to a reporter enzyme to detect biotinylated ubiquitin.[5][6]
miR-138: An Indirect Modulator of the DNA Damage Response
While direct inhibitors of the FA pathway are under investigation, other molecules that regulate the broader DNA damage response (DDR) are also of significant interest. One such molecule is microRNA-138 (miR-138).
Mechanism of Action of miR-138 in the DNA Damage Response
Recent research has identified miR-138 as a negative regulator of the DNA damage response.[10][11][12] Its primary mechanism of action in this context is the direct targeting and repression of histone H2AX expression.[10][12] H2AX is a crucial component of the DDR, as its phosphorylated form, γH2AX, serves as a scaffold for the recruitment of DNA repair proteins to the sites of DNA double-strand breaks.[10][12]
The workflow for investigating the effect of miR-138 on the DNA damage response is depicted below.
Quantitative Effects of miR-138 on the DNA Damage Response
Overexpression of miR-138 has been shown to have several quantifiable effects on the cellular response to DNA damage:
| Parameter | Effect of miR-138 Overexpression | Consequence | Reference |
| H2AX Expression | Downregulation | Reduced availability of H2AX for phosphorylation | [10][12] |
| γH2AX Foci Formation | Inhibition | Impaired recruitment of DNA repair machinery | [10][12] |
| Genomic Stability | Increased chromosome breaks after IR | Heightened genomic instability | [10][11] |
| Cellular Sensitivity | Enhanced sensitivity to cisplatin and IR | Potentiation of the cytotoxic effects of DNA damaging agents | [10][11][12] |
Experimental Protocol: γH2AX Foci Formation Assay
-
Cell Culture and Transfection: Cells (e.g., U2OS) are cultured on coverslips and transfected with miR-138 mimics or a negative control.
-
Induction of DNA Damage: After a suitable incubation period (e.g., 48 hours), cells are exposed to a DNA damaging agent, such as ionizing radiation (IR).
-
Cell Fixation and Permeabilization: At various time points post-treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope. The number of γH2AX foci per cell is quantified using image analysis software.[10][12]
Implications for the Fanconi Anemia Pathway
While miR-138 does not directly target components of the FA pathway, its ability to suppress H2AX and impair the general DNA damage response has significant implications. The FA pathway is intricately linked with other DDR pathways, and a general weakening of the DDR by miR-138 could create a state of hypersensitivity to DNA damaging agents, conceptually similar to the effect of direct FA pathway inhibition. This suggests that modulating miR-138 levels could be a novel therapeutic strategy to enhance the efficacy of chemotherapy, particularly in tumors that are proficient in the FA pathway.
The logical relationship between miR-138 and the DNA damage response, with potential indirect effects on the cellular context in which the Fanconi Anemia pathway operates, is illustrated below.
Conclusion and Future Directions
The Fanconi Anemia pathway remains a critical and promising target for anticancer therapies. The development of small molecule inhibitors that directly target the core machinery of this pathway, such as the UBE2T/FANCL-mediated ubiquitination of FANCD2, holds significant potential for sensitizing tumors to chemotherapy.
In parallel, the discovery of molecules like miR-138 that modulate the broader DNA damage response opens up new avenues for therapeutic intervention. While the direct interplay between miR-138 and the FA pathway requires further investigation, its established role in repressing H2AX and sensitizing cells to DNA damaging agents suggests that it could be a valuable tool in the arsenal (B13267) against cancer.
Future research should focus on:
-
The development of more potent and selective small molecule inhibitors of the FA pathway.
-
Elucidating the precise interplay between miR-138 and the various components of the FA pathway.
-
Exploring the therapeutic potential of targeting miR-138, either alone or in combination with direct FA pathway inhibitors or conventional chemotherapy, in preclinical cancer models.
By continuing to unravel the complexities of the Fanconi Anemia pathway and the broader DNA damage response network, we can pave the way for novel and more effective therapeutic strategies for a range of human diseases.
References
- 1. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is targeting the FA pathway a promising way to treat Fanconi anemia patients? - Fanconi Cancer Foundation [fanconi.org]
- 4. Exploiting the Fanconi Anemia Pathway for Targeted Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of UBE2T/FANCL-Mediated Ubiquitylation in the Fanconi Anemia Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. JCI - Fanconi anemia pathway–deficient tumor cells are hypersensitive to inhibition of ataxia telangiectasia mutated [jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MicroRNA-138 modulates DNA damage response by repressing histone H2AX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MicroRNA-138 modulates DNA damage response by repressing histone H2AX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Decoding "I-138": Application Notes and Protocols for Cell-Based Assays
A Note on Nomenclature: The term "I-138" presents an ambiguity in scientific literature. It most prominently refers to a potent inhibitor of the USP1-UAF1 deubiquitinase complex. However, the user's request for a "cell-based assay protocol" suggests a potential reference to a cell line. Our research has identified three similarly named and commonly used cell lines: L-138 (melanoma), Z-138 (mantle cell lymphoma), and U-138 MG (glioblastoma). To provide a comprehensive resource, this document addresses all four possibilities, offering detailed application notes and protocols for each.
Section 1: this compound as a USP1-UAF1 Inhibitor
Application Notes
The small molecule this compound is a highly potent and reversible inhibitor of the ubiquitin-specific protease 1 (USP1) and its cofactor UAF1 complex, with an IC50 of 4.1 nM.[1] USP1 plays a critical role in the Fanconi anemia (FA) pathway and translesion synthesis (TLS) by deubiquitinating FANCD2 and PCNA, respectively. Inhibition of USP1-UAF1 by this compound leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which can induce synthetic lethality in homologous recombination-deficient cancers, such as those with BRCA1/2 mutations. Cell-based assays involving this compound are crucial for studying the DNA damage response, screening for synergistic drug combinations (e.g., with PARP inhibitors), and elucidating the mechanisms of resistance to chemotherapy.
Data Presentation
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| This compound | USP1-UAF1 | 4.1 | MDA-MB-436 | Induces monoubiquitination of FANCD2 and PCNA[1] |
Experimental Protocols
Protocol 1: Western Blot for Detection of FANCD2 Monoubiquitination
This protocol details the detection of FANCD2 monoubiquitination in cells treated with the this compound inhibitor.
Materials:
-
This compound inhibitor
-
Cell line of interest (e.g., MDA-MB-436)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Mitomycin C, MMC) (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Optional: Co-treat with a DNA damaging agent like MMC (e.g., 100 ng/mL) for the last 16 hours of incubation to induce FANCD2 monoubiquitination.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. Two bands for FANCD2 should be visible: the lower band representing the unmodified protein and the upper, slower-migrating band representing the monoubiquitinated form.[2]
-
Mandatory Visualization
Caption: this compound inhibits USP1-UAF1, preventing FANCD2 deubiquitination.
Section 2: L-138 Melanoma Cell Line
Application Notes
The L-138 cell line is derived from a human cutaneous melanoma and is a valuable tool for studying melanoma biology, including pigment production (melanogenesis) and the identification of melanoma-specific antigens.[3] A key application of this cell line is in tyrosinase activity assays. Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, and its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders. L-138 cells express functional tyrosinase, making them a suitable model for screening potential inhibitors.
Data Presentation
| Compound | Concentration | Tyrosinase Inhibition (%) in B16F10 melanoma cells |
| Kojic Acid | 100 µg/ml | 15.44 |
| Kojic Acid | 250 µg/ml | 31.23 |
| Kojic Acid | 500 µg/ml | 41.37 |
| Data from a study on B16F10 melanoma cells, which is a commonly used model for tyrosinase assays, is presented here for illustrative purposes as specific quantitative data for L-138 was not readily available in the search results. |
Experimental Protocols
Protocol 2: Tyrosinase Activity Assay in L-138 Cells
This protocol describes the measurement of tyrosinase activity in L-138 cell lysates to screen for inhibitors.
Materials:
-
L-138 melanoma cells
-
Complete cell culture medium
-
Test compounds (potential tyrosinase inhibitors)
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)
-
BCA Protein Assay Kit
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture L-138 cells in complete medium until they reach 80-90% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Include a positive control (e.g., kojic acid) and a vehicle control.
-
-
Cell Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Tyrosinase Activity Measurement:
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 40 µg of protein) to each well.
-
Add the L-DOPA substrate (e.g., 5 mM final concentration) to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for up to 1 hour at 37°C using a microplate reader.
-
The rate of increase in absorbance is proportional to the tyrosinase activity.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each test compound concentration compared to the vehicle control.
-
Mandatory Visualization
Caption: Workflow for a cell-based tyrosinase activity assay.
Section 3: Z-138 Mantle Cell Lymphoma Cell Line
Application Notes
The Z-138 cell line is a human B-cell line established from a patient with mantle cell lymphoma (MCL).[4] It is a valuable in vitro model for studying MCL pathogenesis, drug resistance, and for the preclinical evaluation of novel therapeutic agents. Notably, the Z-138 cell line exhibits resistance to certain B-cell receptor (BCR) signaling inhibitors and demonstrates activation of the non-canonical NF-κB pathway.[5] This makes it a particularly useful model for investigating therapies that target this alternative signaling route. Cell viability and cytotoxicity assays are fundamental for assessing the efficacy of potential anti-MCL drugs in this cell line.
Data Presentation
| Drug | Cell Line | IC50 | Assay Duration |
| DZNep | Z-138 | Sensitive at lower concentrations compared to MO2058 and JeKo-1 cells | 48 hours |
| Ro-3306 | Z-138 | EC50 presented | Not specified |
| Specific IC50 values for a range of compounds were not consistently available in the initial search results. The table reflects the qualitative sensitivity and the type of data presented in the cited literature.[6][7] |
Experimental Protocols
Protocol 3: MTT Assay for Cell Viability in Z-138 Suspension Cells
This protocol outlines the use of the MTT assay to determine the viability of Z-138 suspension cells following treatment with a test compound.
Materials:
-
Z-138 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed Z-138 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[8]
-
Add various concentrations of the test compound to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value of the test compound.
-
Mandatory Visualization
Caption: Activation of the non-canonical NF-κB pathway in Z-138 cells.
Section 4: U-138 MG Glioblastoma Cell Line
Application Notes
The U-138 MG cell line, derived from a human glioblastoma, is a widely used model for brain cancer research. These adherent, polygonal cells are instrumental in studies of glioblastoma proliferation, invasion, and response to therapeutics. U-138 MG cells are known to have active PI3K/Akt and cAMP/PKA signaling pathways, which are frequently dysregulated in cancer and are key targets for drug development.[9][10] Cell proliferation assays, such as the MTT assay, are fundamental for evaluating the efficacy of potential anti-glioblastoma agents in this cell line.
Data Presentation
| Compound | Cell Line | IC50 (µmol L⁻¹) | Assay Duration |
| Doxorubicin-equivalent nanoformulation | U-138 MG | 0.49 ± 0.03 | 24 hours |
| This data is from a specific study and serves as an example of quantitative data obtainable with U-138 MG cells.[11] |
Experimental Protocols
Protocol 4: MTT Assay for Cell Proliferation in Adherent U-138 MG Cells
This protocol describes the use of the MTT assay to measure the proliferation of adherent U-138 MG cells in response to a test compound.
Materials:
-
U-138 MG cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed U-138 MG cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell proliferation for each treatment relative to the vehicle control.
-
Determine the IC50 value of the test compound.
-
Mandatory Visualization
Caption: The PI3K/Akt pathway promotes proliferation in U-138 MG cells.
Caption: The cAMP/PKA pathway can influence proliferation in U-138 MG cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chondrex.com [chondrex.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
Preparation of I-138 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of I-138, a potent and reversible inhibitor of USP1-UAF1, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2] Adherence to this protocol will ensure the accurate and safe preparation of a concentrated stock solution suitable for use in a variety of in vitro and in vivo research applications. This guide includes information on the chemical properties of this compound, necessary materials, a step-by-step experimental protocol with calculations, and recommendations for storage and handling.
Introduction
This compound is an orally active small molecule inhibitor of the deubiquitinating enzyme complex USP1-UAF1, with a reported IC50 of 4.1 nM and a Ki of 5.4 nM.[2] By inhibiting USP1-UAF1, this compound induces the mono-ubiquitination of FANCD2 and PCNA, key proteins involved in DNA repair pathways.[1][2] This mechanism of action makes this compound a valuable tool for studying cellular processes related to DNA damage response and a potential therapeutic agent, particularly in the context of cancers with specific DNA repair deficiencies. Accurate preparation of a stock solution is the first critical step in ensuring the reliability and reproducibility of experimental results. DMSO is a common solvent for such compounds due to its broad solvency and miscibility with aqueous media.[3][4]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C26H23F3N4O2S | [1] |
| Molecular Weight | 492.5 g/mol | [1] |
| Solubility in DMSO | 80 mg/mL | [1] |
| Molar Solubility in DMSO | 162.44 mM | [1] |
| Appearance | Powder | [1] |
Health and Safety Precautions
Before handling this compound or DMSO, it is crucial to review the Safety Data Sheet (SDS) for each substance.
-
This compound: As with any chemical compound, direct contact with skin, eyes, and mucous membranes should be avoided. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
DMSO: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.[5] It is essential to handle it with care in a well-ventilated area.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in experimental assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Calculation of Required Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM this compound Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 492.5 g/mol / 1000
-
Mass (mg) = 4.925 mg
Therefore, 4.925 mg of this compound is required to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh the compound directly into the storage vial.
-
Adding DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid the process.[1]
-
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2] For short-term storage (up to one month), -20°C is generally sufficient. For longer periods (up to six months), -80°C is recommended.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Involving USP1
The diagram below depicts the simplified signaling pathway in which USP1, the target of this compound, is involved.
Caption: Simplified USP1 signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of an this compound stock solution in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more reliable and reproducible experimental outcomes in the study of DNA repair and related fields. Always refer to the specific product information sheet provided by the supplier for any lot-specific details.
References
Application Notes and Protocols for I-138 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-138 is a potent and orally active, reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1)-UAF1 with an IC50 of 4.1 nM.[1] As a key regulator of DNA repair pathways, including the Fanconi Anemia pathway and translesion synthesis, USP1 is a promising therapeutic target in oncology.[2][3] this compound, a structural analog of ML323, has demonstrated improved potency and physicochemical properties suitable for in vivo investigations.[4] Notably, inhibition of USP1 by this compound has been shown to induce synthetic lethality in tumors with BRCA1/2 mutations and can overcome resistance to PARP inhibitors.[4][5]
These application notes provide a comprehensive overview of the available data on the dosage and administration of this compound in preclinical mouse models, along with detailed protocols to guide researchers in designing their in vivo studies.
Data Presentation: this compound and Comparative USP1 Inhibitors
The following tables summarize the quantitative data for the in vivo administration of this compound and other relevant USP1 inhibitors in mice.
Table 1: this compound In Vivo Dosage and Administration
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effects |
| This compound | MDA-MB-436 Tumor Xenograft | 50 mg/kg/day | Oral (p.o.) | Daily | 41 days | Modest antitumor activity as a single agent.[1] |
Table 2: In Vivo Dosage and Administration of Other USP1 Inhibitors
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Duration |
| ML323 | STZ-induced diabetes model | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 10 days |
| ML323 | Osteosarcoma Xenograft | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Every two days | 3 weeks |
| KSQ-4279 | Ovarian PDX (OV0589) | Dose-dependent | Oral (p.o.) | Once daily | Not specified |
| VRN19 | BRCA1-mutated CDX (MDA-MB-436) | Up to 300 mg/kg | Oral (p.o.) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Evaluation of this compound Antitumor Activity in a Xenograft Mouse Model
This protocol is based on the study design for evaluating USP1 inhibitors in BRCA1-mutant tumor models.[4][6]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Line: MDA-MB-436 (human breast cancer cell line with BRCA1 mutation).
-
Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-436 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
2. This compound Formulation:
-
Vehicle: Prepare a suitable vehicle for oral administration. The specific vehicle for this compound is not detailed in the available literature, but a common choice for oral gavage is a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
Preparation: Prepare a fresh suspension of this compound at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with an administration volume of 200 µL) on each day of dosing. Ensure the suspension is homogenous.
3. Dosing and Administration:
-
Dosage: 50 mg/kg.
-
Route: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Duration: 41 days or as determined by tumor progression and animal welfare.
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume (Volume = (length x width²)/2).
-
Body Weight: Monitor the body weight of the animals at least twice a week as an indicator of toxicity.
-
Clinical Observations: Observe the general health and behavior of the mice daily.
-
Pharmacodynamics: At the end of the study, or at specified time points, tumor tissue can be collected to assess target engagement, such as the monoubiquitination of PCNA and FANCD2 via Western blot or immunohistochemistry.[4]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the this compound treated group to a vehicle-treated control group.
Visualizations
Signaling Pathway of this compound (USP1 Inhibition)
Caption: Signaling pathway of this compound via USP1 inhibition.
Experimental Workflow for this compound In Vivo Xenograft Study
Caption: Experimental workflow for an this compound in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 3. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for I-138 in BRCA1/2 Mutant Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the BRCA1 and BRCA2 tumor suppressor genes, which are critical for homologous recombination-based DNA repair, predispose individuals to various cancers, particularly breast and ovarian cancers. The reliance of these tumors on alternative DNA repair pathways creates therapeutic vulnerabilities. While PARP inhibitors have shown success by exploiting this synthetic lethality, acquired resistance is a significant clinical challenge.
I-138 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase that plays a crucial role in the DNA damage response. In BRCA1/2 deficient tumors, inhibition of USP1 has emerged as a promising therapeutic strategy, demonstrating synthetic lethality and the ability to overcome PARP inhibitor resistance. These application notes provide a comprehensive overview of the use of this compound in BRCA1/2 mutant tumor research, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound targets USP1, which is responsible for the deubiquitination of two key proteins in the DNA damage tolerance pathway: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). In the context of BRCA1/2 deficient tumors, the key mechanism of this compound-induced cell death involves the persistent ubiquitination of PCNA.[1][2][3]
Normally, upon DNA damage, PCNA is monoubiquitinated by the E3 ligase RAD18, which facilitates the recruitment of translesion synthesis (TLS) polymerases to bypass the lesion. USP1 reverses this process by deubiquitinating PCNA, thus regulating the DNA damage response.
In BRCA1-deficient cells, there is a heightened reliance on USP1 to maintain replication fork stability.[4] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated PCNA at the replication fork.[1][2] This aberrant accumulation causes replication fork instability, leading to increased DNA damage and the formation of single-stranded DNA (ssDNA) gaps.[1][2][3] In the absence of a functional BRCA1/2-mediated homologous recombination pathway to repair this damage, the cells undergo catastrophic genomic instability and apoptosis. This selective killing of BRCA1/2 deficient cells is an example of synthetic lethality.
Notably, this compound has shown efficacy in both PARP inhibitor-sensitive and -resistant BRCA1-deficient preclinical models, suggesting it can be a valuable therapeutic option for patients who have developed resistance to PARP inhibitors.[1][2]
Quantitative Data
The following tables summarize the preclinical efficacy of this compound in BRCA1/2 mutant cancer models.
Table 1: In Vitro Cytotoxicity of this compound in BRCA1/2 Mutant and Wild-Type Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | This compound IC50 (nM) |
| MDA-MB-436 | Breast | Mutant | Wild-Type | ~50 |
| UWB1.289 | Ovarian | Mutant | Wild-Type | Sensitive (IC50 not specified) |
| HCC1954 | Breast | Wild-Type | Wild-Type | >10,000 |
| RPE-hTERT | Normal | Wild-Type | Wild-Type | >10,000 |
Data synthesized from dose-response curves and statements in cited literature. Specific IC50 values may vary between experiments.
Table 2: In Vivo Efficacy of this compound in a BRCA1-Mutant Xenograft Model
| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Synergy with PARP Inhibitors |
| MDA-MB-436 Xenograft | This compound | 50 mg/kg, daily | Modest | Yes (with Niraparib) |
Qualitative descriptions of in vivo efficacy suggest that while this compound has modest single-agent activity, its combination with PARP inhibitors leads to significant tumor growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on BRCA1/2 mutant and wild-type cancer cell lines and to calculate the IC50 values.
Materials:
-
BRCA1/2 mutant and wild-type cell lines (e.g., MDA-MB-436, UWB1.289, HCC1954)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72-120 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's protocol for CellTiter-Glo.
-
Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for Ubiquitinated PCNA
Objective: To detect the accumulation of ubiquitinated PCNA in cells treated with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-Ubiquitin, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound or DMSO for the desired time (e.g., 4, 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Look for a higher molecular weight band corresponding to ubiquitinated PCNA.
Immunofluorescence for DNA Damage Foci
Objective: To visualize the formation of DNA damage foci (e.g., γH2AX) in response to this compound treatment.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block for 1 hour with blocking buffer.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.
S1 Nuclease Assay for ssDNA Gaps
Objective: To detect the accumulation of single-stranded DNA gaps in replicating DNA after this compound treatment. This protocol is based on the DNA fiber assay.
Materials:
-
Cell culture medium with 25 µM CldU and 250 µM IdU
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
S1 nuclease and reaction buffer
-
Glass slides
-
Spreading buffer (PBS with 0.5% Triton X-100)
-
Primary antibodies: anti-CldU (rat), anti-IdU (mouse)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope and image analysis software
Protocol:
-
Treat cells with this compound for the desired duration.
-
Pulse-label the cells with 25 µM CldU for 20 minutes, followed by a wash and a 250 µM IdU pulse for 20 minutes.
-
Harvest and lyse the cells.
-
Divide the lysate into two; treat one half with S1 nuclease.
-
Spot a small volume of the cell lysate onto a glass slide and tilt to allow the DNA fibers to spread.
-
Air dry and fix the slides in methanol:acetic acid (3:1).
-
Denature the DNA with 2.5 M HCl.
-
Block and stain with primary and secondary antibodies for CldU and IdU.
-
Acquire images using a fluorescence microscope.
-
Measure the length of the IdU tracks. A reduction in the length of IdU tracks in the S1 nuclease-treated samples compared to the untreated samples indicates the presence of ssDNA gaps.
Accelerated Native Isolation of Proteins on Nascent DNA (aniPOND)
Objective: To identify proteins, such as ubiquitinated PCNA, that are associated with the replication fork in this compound-treated cells.
Materials:
-
Cell culture medium with 10 µM EdU
-
Click-iT reaction cocktail (biotin-azide, CuSO4, sodium ascorbate)
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE sample buffer
Protocol:
-
Treat cells with this compound.
-
Pulse-label the cells with 10 µM EdU for 10 minutes.
-
Lyse the cells and perform the Click-iT reaction to couple biotin (B1667282) to the EdU-labeled DNA.
-
Sonicate the chromatin to shear the DNA.
-
Incubate the sonicated lysate with streptavidin-coated magnetic beads to capture the nascent DNA and associated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot.
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA1/2 mutant tumors, including those that have developed resistance to PARP inhibitors. The detailed protocols and data presented in these application notes provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound, with the ultimate goal of translating these findings into clinical applications for patients with BRCA-deficient cancers.
References
Application Notes and Protocols: I-138 and PARP Inhibitor Combination Therapy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to standard therapies. A promising therapeutic strategy involves the combination of targeted agents that exploit the inherent vulnerabilities of cancer cells. This document outlines the preclinical rationale and provides detailed protocols for investigating the synergistic effects of I-138, a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1), in combination with PARP (Poly (ADP-ribose) polymerase) inhibitors for the treatment of ovarian cancer.
USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as FANCD2 and PCNA.[1] PARP inhibitors, such as olaparib (B1684210) and niraparib, are effective in tumors with homologous recombination deficiency (HRD), including those with BRCA1/2 mutations, by inducing synthetic lethality. However, both intrinsic and acquired resistance to PARP inhibitors represent significant clinical hurdles.
The combination of this compound and a PARP inhibitor is based on a strong mechanistic rationale. Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA at replication forks, resulting in the formation of single-stranded DNA (ssDNA) gaps.[2][3] This accumulation of ssDNA gaps is a key cytotoxic lesion that is also induced by PARP inhibitors.[2] By co-targeting these pathways, the combination therapy is hypothesized to synergistically enhance DNA damage and induce robust tumor cell death, even in PARP inhibitor-resistant models.[4][5]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitor Combination in Ovarian Cancer Cell Lines
| Cell Line | Genetic Background | This compound IC50 (µM) | Olaparib IC50 (µM) | This compound + Olaparib IC50 (µM) | Fold Reduction in Olaparib IC50 |
| BRCA1-deficient Ovarian Cancer | BRCA1 mutant | Data not available | Data not available | Data not available | 40-fold[3] |
| A2780 | BRCA wild-type | Data not available | 6.00 ± 0.35[6] | Data not available | Data not available |
| OVCAR-3 | BRCA wild-type | Data not available | 12.21 ± 0.10[6] | Data not available | Data not available |
Note: Further research is required to populate this table with specific IC50 values for this compound and the combination across a panel of ovarian cancer cell lines.
Table 2: In Vivo Efficacy of this compound and PARP Inhibitor Combination in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| BRCA1-mutant PARPi-resistant PDX | This compound | Monotherapy activity observed | Overcame PARP inhibitor resistance | [4] |
| BRCA1-mutant PARPi-resistant PDX | This compound + PARP inhibitor | Synergistic activity | Statistically significant survival benefit | [7] |
Note: This table summarizes qualitative findings. Quantitative data on tumor growth inhibition and survival are needed for a comprehensive comparison.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic cytotoxicity with this compound and PARP inhibitor combination.
Caption: General experimental workflow for evaluating this compound and PARP inhibitor combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR8, A2780, or patient-derived cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Niraparib; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination studies, prepare a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and a PARP inhibitor, alone and in combination.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, PARP inhibitor, or the combination for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
DNA Damage Assessment (γH2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by the combination therapy.
Materials:
-
Ovarian cancer cells
-
Coverslips in 24-well plates
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 24-well plates and treat with the drugs for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).
Western Blot Analysis for PARP Cleavage and γH2AX
Objective: To detect biochemical markers of apoptosis (cleaved PARP) and DNA damage (γH2AX) by western blotting.
Materials:
-
Treated ovarian cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis.
In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Ovarian cancer cells (e.g., patient-derived xenograft cells or established cell lines)
-
This compound and PARP inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously or intraperitoneally inject ovarian cancer cells into the mice.
-
Allow the tumors to establish to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γH2AX).
-
For survival studies, monitor the mice until a predefined endpoint is reached.
Conclusion
The combination of the USP1 inhibitor this compound and a PARP inhibitor represents a novel and promising therapeutic strategy for ovarian cancer. The mechanistic synergy, centered on the exacerbation of replication stress and DNA damage through the accumulation of ssDNA gaps, provides a strong rationale for this combination. The detailed protocols provided herein will enable researchers to rigorously evaluate the preclinical efficacy of this combination therapy and generate the necessary data to support its translation into clinical investigation. Further studies are warranted to identify predictive biomarkers of response and to optimize the dosing and scheduling of this combination for maximal therapeutic benefit in patients with ovarian cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiff Oncology Announces Data Showing the Combination of PARP Inhibition with Onvansertib Overcomes PARP Inhibitor Resistance in BRCA1-mutant and Wildtype Patient-Derived Xenograft Ovarian Cancer Models [prnewswire.com]
Application Notes and Protocols for Investigating the Role of microRNA-138 in Non-Small Cell Lung Cancer
Introduction
MicroRNA-138 (miR-138) has emerged as a significant tumor-suppressing non-coding RNA in the pathogenesis of non-small cell lung cancer (NSCLC).[1][2] Research indicates that miR-138 is frequently downregulated in NSCLC tissues and cell lines compared to their normal counterparts.[1][3] This reduced expression is associated with advanced malignancy and poor prognosis.[1] Functionally, miR-138 plays a crucial role in regulating various cancer hallmarks, including cell proliferation, migration, invasion, chemoresistance, and immune evasion by targeting multiple oncogenic pathways.[2][4][5] These application notes provide a comprehensive overview of the experimental protocols to investigate the function and therapeutic potential of miR-138 in NSCLC.
Key Signaling Pathways Involving miR-138 in NSCLC
miR-138 exerts its tumor-suppressive functions by directly binding to the 3'-untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), leading to their degradation or translational repression. Several key targets of miR-138 have been identified in NSCLC, including:
-
YAP1 (Yes-associated protein 1): A key effector of the Hippo signaling pathway, YAP1 promotes cell growth and proliferation. By targeting YAP1, miR-138 inhibits NSCLC cell growth.[1]
-
ZEB2 (Zinc Finger E-box Binding Homeobox 2): A critical transcription factor for inducing epithelial-mesenchymal transition (EMT), ZEB2 is targeted by miR-138 to suppress invasion and metastasis and to sensitize NSCLC cells to chemotherapy.[4]
-
CCND3 (Cyclin D3): A crucial regulator of the cell cycle, CCND3 is targeted by miR-138 to inhibit cell cycle progression and proliferation.[5]
-
PD-L1 (Programmed Death-Ligand 1): An immune checkpoint protein, PD-L1 is targeted by miR-138, suggesting a role for miR-138 in modulating the tumor microenvironment and anti-tumor immunity.[2]
-
SNIP1 (Smad Nuclear Interacting Protein 1): By targeting SNIP1, miR-138 inhibits the expression of downstream oncogenes like c-Myc and Cyclin D1, thereby suppressing NSCLC cell proliferation and migration.[3][6]
Below is a diagram illustrating the signaling pathways regulated by miR-138 in NSCLC.
Caption: miR-138 signaling pathways in NSCLC.
Quantitative Data Summary
The following tables summarize quantitative data from studies on miR-138 in NSCLC.
Table 1: miR-138 Expression in NSCLC
| Comparison | Fold Change/Expression Level | Reference |
| NSCLC tissues vs. adjacent normal | Significantly decreased | [1] |
| NSCLC cell lines vs. normal lung cell | Downregulated | [1] |
| Poorly diff. vs. well/mod. diff. | Significantly lower | [1] |
Table 2: Effects of miR-138 Overexpression on NSCLC Cell Lines (e.g., A549)
| Assay | Effect of miR-138 Overexpression | Reference |
| Cell Proliferation (MTT) | Significantly inhibited | [1] |
| Cell Invasion (Transwell) | Significantly suppressed | [1] |
| Cell Migration (Wound Healing) | Significantly suppressed | [1] |
| Chemoresistance (to Adriamycin) | Sensitized chemoresistant cells | [4] |
| PD-L1 Expression | Decreased mRNA and protein levels | [2] |
Experimental Protocols
A general workflow for investigating the role of miR-138 in NSCLC is depicted below.
Caption: General experimental workflow for miR-138 research in NSCLC.
Protocol 1: Cell Culture and Transfection
Objective: To modulate the expression of miR-138 in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, H460)
-
Normal human bronchial epithelial cells (e.g., BEAS-2B)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin)
-
miR-138 mimic, miR-138 inhibitor, and corresponding negative controls (NC)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Culture NSCLC cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
One day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
For each well, dilute 50 pmol of miR-138 mimic, inhibitor, or NC in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted miRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL miRNA-lipid complex to each well containing cells and 2 mL of fresh medium.
-
Incubate the cells for 24-48 hours before proceeding with downstream assays.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of miR-138 and its target genes.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
TaqMan MicroRNA Reverse Transcription Kit and specific primers for hsa-miR-138
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan Gene Expression Master Mix
-
Primers for target genes (e.g., YAP1, ZEB2, PD-L1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected cells or tissues using TRIzol according to the manufacturer's protocol.
-
cDNA Synthesis (for miRNA): Perform reverse transcription for miR-138 using the TaqMan MicroRNA Reverse Transcription Kit. Use U6 snRNA as an internal control.
-
cDNA Synthesis (for mRNA): Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green/TaqMan Master Mix, and specific forward and reverse primers.
-
Perform the PCR reaction using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the 2^-ΔΔCt method to calculate the relative expression levels.
-
Protocol 3: Western Blot Analysis
Objective: To determine the protein levels of miR-138 target genes.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., anti-YAP1, anti-ZEB2, anti-PD-L1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.[2]
-
Quantify band intensity using software like ImageJ.
Protocol 4: Cell Proliferation Assay (MTT/CCK-8)
Objective: To assess the effect of miR-138 on NSCLC cell proliferation.
Materials:
-
96-well plates
-
Transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed transfected cells into 96-well plates at a density of 2,000-5,000 cells/well.
-
Culture for 24, 48, 72, and 96 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[1][6]
-
If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Plot the absorbance values against time to generate a cell growth curve.
Protocol 5: Transwell Invasion Assay
Objective: To evaluate the effect of miR-138 on the invasive capacity of NSCLC cells.
Materials:
-
Transwell chambers (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium with 20% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) and Crystal Violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
-
Resuspend 5 x 10^4 transfected cells in 200 µL of serum-free medium and add them to the upper chamber.
-
Add 600 µL of complete medium with 20% FBS to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with 0.1% Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Protocol 6: Luciferase Reporter Assay
Objective: To confirm the direct interaction between miR-138 and the 3'-UTR of a target gene.
Materials:
-
pGL3 vector containing the wild-type (WT) or mutant (MUT) 3'-UTR of the target gene
-
pRL-TK Renilla luciferase control vector
-
NSCLC cells
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect NSCLC cells in a 24-well plate with the WT or MUT reporter plasmid, the pRL-TK plasmid, and either miR-138 mimic or a negative control.
-
After 48 hours of incubation, lyse the cells.
-
Measure both Firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity in cells co-transfected with the miR-138 mimic and the WT reporter (but not the MUT reporter) confirms direct targeting.[4]
Protocol 7: In Vivo Xenograft Tumor Model
Objective: To assess the effect of miR-138 on NSCLC tumor growth in a living organism.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
NSCLC cells stably expressing a control or miR-138 construct
-
Matrigel
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS and mixed with Matrigel) into the flank of each nude mouse.
-
Alternatively, for systemic delivery studies, treat established tumors with intravenous injections of miR-138 agomirs or antagomirs.[6]
-
Monitor tumor growth by measuring tumor volume with calipers every 3-4 days (Volume = 0.5 x length x width^2).
-
After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis, such as immunohistochemistry for target proteins or qRT-PCR for gene expression.
References
- 1. MicroRNA-138 acts as a tumor suppressor in non small cell lung cancer via targeting YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-138-5p Suppresses Non-small Cell Lung Cancer Cells by Targeting PD-L1/PD-1 to Regulate Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR‐138‐5p suppresses the progression of lung cancer by targeting SNIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-138 regulates chemoresistance in human non-small cell lung cancer via epithelial mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA-138 negatively regulates non-small cell lung cancer cells through the interaction with cyclin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiR-138-5p suppresses the progression of lung cancer by targeting SNIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-138 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-138 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. By targeting USP1, this compound induces synthetic lethality in cancer cells with specific DNA repair deficiencies, particularly those with mutations in the BRCA1 gene. This document provides detailed application notes on the mechanism of action of this compound, its efficacy in preclinical models, and comprehensive protocols for its use in cancer research.
Introduction to Synthetic Lethality and USP1 Inhibition
Synthetic lethality is a promising therapeutic strategy in oncology that exploits the genetic vulnerabilities of cancer cells. It occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. In the context of this compound, the synthetic lethal interaction is observed between the inhibition of USP1 and the presence of a dysfunctional BRCA1 protein.
BRCA1 is a critical tumor suppressor protein involved in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Cells with BRCA1 mutations are deficient in HR and rely on other DNA repair pathways for survival.
USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the translesion synthesis (TLS) pathway by removing ubiquitin from Proliferating Cell Nuclear Antigen (PCNA).[2][3][4] Monoubiquitinated PCNA recruits low-fidelity DNA polymerases to bypass DNA lesions, a process that can be error-prone but allows for the completion of DNA replication.
Mechanism of Action of this compound
This compound is a reversible inhibitor of the USP1-UAF1 complex with a reported IC50 of 4.1 nM and a Ki of 5.4 nM.[5] Its mechanism of action in inducing synthetic lethality in BRCA1-deficient cancer cells involves the following key steps:
-
Inhibition of USP1: this compound binds to and inhibits the deubiquitinating activity of the USP1-UAF1 complex.
-
Accumulation of Ubiquitinated PCNA: Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (ub-PCNA) at the replication fork.[6]
-
Replication Fork Instability and DNA Damage: The persistent ubiquitination of PCNA causes replication fork instability, leading to the formation of DNA double-strand breaks and the accumulation of single-strand DNA (ssDNA) gaps.[6]
-
Synthetic Lethality in BRCA1-Deficient Cells: In cells with functional BRCA1, these DNA lesions can be efficiently repaired through homologous recombination. However, in BRCA1-mutant cells, the deficiency in HR prevents the repair of this compound-induced DNA damage, leading to catastrophic genomic instability and ultimately, apoptotic cell death.
This selective killing of BRCA1-deficient cells while sparing normal, BRCA-proficient cells is the hallmark of the synthetic lethal interaction exploited by this compound.
Data Presentation
In Vitro Efficacy of this compound
This compound demonstrates potent and selective cytotoxic activity against cancer cell lines with BRCA1 mutations. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | BRCA1 Status | This compound IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | Mutant | 10 - 50 | [5][6] |
| HCC1954 | Breast Cancer | Wild-Type | >10,000 | [5][6] |
| UWB1.289 | Ovarian Cancer | Mutant | Not Reported | |
| SUM149PT | Breast Cancer | Mutant | Not Reported |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
In Vivo Efficacy of this compound
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other DNA damaging agents like PARP inhibitors.
| Xenograft Model | Treatment | Dosage & Administration | Tumor Growth Inhibition | Reference |
| MDA-MB-436 (Breast Cancer) | This compound Monotherapy | 50 mg/kg/day, oral | Modest antitumor activity | [5] |
| MDA-MB-436 (Breast Cancer) | This compound + Niraparib (PARP inhibitor) | This compound: 50 mg/kg/day, oral; Niraparib: Not specified | Complete tumor regression | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced synthetic lethality.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
Materials:
-
BRCA1-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate for 72-120 hours.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC Staining)
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
DNA Damage Assay (γH2AX Immunofluorescence Staining)
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat with this compound (e.g., 500 nM) for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition using image analysis software (e.g., ImageJ/Fiji).
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA1-mutant cancers by inducing synthetic lethality. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in various preclinical cancer models. Further research is warranted to explore the full potential of USP1 inhibition as a targeted cancer therapy.
References
- 1. DSpace [lenus.ie]
- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of PCNA Monoubiquitination by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair. Its post-translational modifications, particularly ubiquitination, play a pivotal role in coordinating DNA damage tolerance pathways. Monoubiquitination of PCNA at the lysine (B10760008) 164 (K164) residue is a key signal for the recruitment of translesion synthesis (TLS) polymerases to bypass DNA lesions.[1][2][3] The attachment of a single ubiquitin molecule (~8.5 kDa) to PCNA (~36 kDa) results in a distinct molecular weight shift to approximately 45 kDa, which can be detected by Western blotting.[4] This application note provides a detailed protocol for the detection of monoubiquitinated PCNA using Western blot analysis. While the original request specified an "I-138" antibody, an extensive search of scientific literature and commercial databases did not yield information on a PCNA antibody with this designation. Therefore, this protocol recommends the use of a well-characterized and widely published anti-PCNA antibody, such as the PC10 clone.
Signaling Pathway and Experimental Workflow
The process of PCNA monoubiquitination is a key step in the DNA damage tolerance pathway. When the DNA replication machinery encounters a lesion, PCNA is monoubiquitinated at the K164 residue by the RAD6-RAD18 E2-E3 ubiquitin ligase complex.[1][3] This modification then facilitates the switch from a replicative polymerase to a specialized, low-fidelity TLS polymerase to bypass the DNA damage.[1]
Caption: PCNA Monoubiquitination Pathway.
The experimental workflow for detecting monoubiquitinated PCNA involves several key steps, from sample preparation to data analysis.
Caption: Western Blot Workflow.
Experimental Protocols
Cell Lysis and Protein Extraction
Proper cell lysis is crucial for preserving the ubiquitination state of PCNA. The inclusion of a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), is essential.
-
Cell Culture and Treatment: Culture cells to the desired confluency. To induce PCNA monoubiquitination, treat cells with a DNA damaging agent such as UV radiation or methyl methanesulfonate (B1217627) (MMS).[2]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and 10 mM N-ethylmalimide (NEM) to inhibit deubiquitinating enzymes.[5]
-
A common lysis buffer composition is: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease inhibitors and NEM.[5]
-
Incubate the cell lysate on ice.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto a 12% SDS-polyacrylamide gel and run the gel to separate the proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA (e.g., mouse anti-PCNA, clone PC10) diluted in blocking buffer. The optimal dilution should be determined empirically but a starting point of 1:1000 to 1:2500 is common. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system. Unmodified PCNA will appear at ~36 kDa, while monoubiquitinated PCNA will be detected at ~45 kDa.[4]
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value/Recommendation |
| Protein Loading Amount | 20 - 40 µg per lane |
| SDS-PAGE Gel Percentage | 12% Acrylamide[5] |
| Primary Antibody (Anti-PCNA, PC10) | 1:1000 - 1:2500 dilution |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 dilution |
| Expected Molecular Weight (Unmodified PCNA) | ~36 kDa[4] |
| Expected Molecular Weight (Monoubiquitinated PCNA) | ~45 kDa[4] |
References
- 1. Anti-CD138 (Syndecan-1) Antibodies | Invitrogen [thermofisher.com]
- 2. PCNA Antibody (D3H8P) | Cell Signaling Technology [cellsignal.com]
- 3. Anti-PCNA Antibody (A89501) | Antibodies.com [antibodies.com]
- 4. Anti-Proliferating Cell Nuclear Antigen antibody, Mouse monoclonal clone PC 10, purified from hybridoma cell culture Anti-PCNA [sigmaaldrich.com]
- 5. novusbio.com [novusbio.com]
Application Notes and Protocols: Overcoming Cisplatin Resistance
Topic: The Role of RNF138 and miR-138 in Modulating Cisplatin (B142131) Resistance
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The identifier "I-138" is ambiguous in scientific literature. Initial research points to two distinct molecules, RNF138 (RING finger protein 138) and miR-138 (microRNA-138), both of which have been implicated in the modulation of cisplatin resistance in cancer. This document provides detailed application notes and protocols for each molecule separately.
Part 1: RNF138 in Cisplatin Resistance
Application Note: RNF138 as a Mediator of Cisplatin Resistance in Gastric Cancer
RING Finger Protein 138 (RNF138) is an E3 ubiquitin ligase that has been identified as a key factor in the DNA damage response (DDR).[1][2][3] Recent studies have demonstrated that elevated levels of RNF138 are associated with acquired resistance to cisplatin in gastric cancer cells.[4][5][6] Cisplatin treatment can induce the expression of RNF138, which in turn activates the ATR-Chk1 signaling pathway, a critical component of the DNA damage checkpoint.[5][7] This activation allows cancer cells to arrest the cell cycle, repair cisplatin-induced DNA damage, and evade apoptosis, ultimately leading to therapeutic failure.[5][8]
Silencing RNF138 has been shown to reduce the phosphorylation of Chk1, increase apoptosis, and thereby reverse cisplatin resistance in gastric cancer cell lines.[4][5] These findings suggest that RNF138 could serve as a potential biomarker for monitoring the development of cisplatin resistance and a promising therapeutic target to resensitize tumors to platinum-based chemotherapy.[5][6]
Data Presentation: RNF138 and Cisplatin IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) values for cisplatin in gastric cancer (GC) cell lines, demonstrating the effect of RNF138 overexpression on drug sensitivity.
| Cell Line | Transfection | Cisplatin IC50 (µg/mL) | Fold Change in Resistance | Reference |
| AGS (GC) | Vector Control | 1.10 ± 0.15 | - | [5] |
| AGS (GC) | RNF138 Overexpression | 2.40 ± 0.21 | ~2.2x increase | [5] |
| SGC7901 (GC) | Vector Control | 0.48 ± 0.09 | - | [5] |
| SGC7901 (GC) | RNF138 Overexpression | 0.95 ± 0.11 | ~2.0x increase | [5] |
Signaling Pathway: The RNF138-Chk1 Axis in Cisplatin Resistance
Cisplatin induces DNA double-strand breaks (DSBs), which activates the DNA damage response pathway. In resistant cells, RNF138 expression is upregulated. RNF138, an E3 ligase, promotes the phosphorylation and activation of Checkpoint Kinase 1 (Chk1).[5][6] Activated Chk1 leads to cell cycle arrest, providing time for the cell to repair the DNA damage. This enhanced repair capacity prevents the induction of apoptosis, thereby promoting cell survival and conferring resistance to cisplatin.[5][8] Depletion of RNF138 abrogates this response, leading to increased apoptosis and restored sensitivity to cisplatin.[4][5]
Caption: RNF138-Chk1 signaling pathway in cisplatin resistance.
Experimental Protocols
This protocol is for determining the cytotoxic effect of cisplatin on gastric cancer cells with modulated RNF138 expression.
Materials:
-
Gastric cancer cell lines (e.g., AGS, SGC7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
RNF138 overexpression plasmid or siRNA against RNF138
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cisplatin stock solution
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Transfection (Optional): For overexpression or knockdown studies, transfect cells with the appropriate plasmids or siRNAs according to the manufacturer's protocol. Allow 24-48 hours for gene expression changes.
-
Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete medium. Replace the medium in the wells with medium containing different concentrations of cisplatin (e.g., 0, 0.5, 1, 2, 5, 10 µg/mL).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
This protocol is to assess the activation of the Chk1 pathway.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RNF138, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control (β-actin) and total protein (total Chk1).
Part 2: miR-138 in Cisplatin Resistance
Application Note: miR-138 as a Sensitizer to Cisplatin in Hepatocellular and Ovarian Cancer
microRNA-138 (miR-138) is a small non-coding RNA that functions as a tumor suppressor in several cancers.[9] Its expression is frequently downregulated in malignant tissues, including hepatocellular carcinoma (HCC) and ovarian cancer.[9][10] Studies have shown a negative correlation between miR-138 levels and cisplatin resistance; cells with lower miR-138 expression are more resistant to the drug.[9]
The mechanism of miR-138-mediated sensitization to cisplatin involves the direct targeting and suppression of the Enhancer of Zeste Homolog 2 (EZH2).[9][11] EZH2 is a histone methyltransferase that, when overexpressed, promotes cancer progression and drug resistance.[12][13] By downregulating EZH2, miR-138 can inhibit key processes associated with chemoresistance, such as the epithelial-mesenchymal transition (EMT).[9][14] Upregulating miR-138 expression, for instance through the use of miR-138 mimics, has been shown to successfully resensitize resistant cancer cells to cisplatin, highlighting its potential as a therapeutic agent.[9]
Data Presentation: miR-138 and Cisplatin Sensitivity
The following table summarizes data from cell viability experiments in hepatocellular carcinoma (HCC) cell lines, showing how miR-138 expression levels correlate with cisplatin sensitivity.
| Cell Line | Relative miR-138 Expression | Cisplatin Sensitivity | Key Finding | Reference |
| HepG2 (HCC) | Higher | More Sensitive | Higher endogenous miR-138 correlates with greater sensitivity. | [9] |
| SNU449 (HCC) | Lower | Less Sensitive | Lower endogenous miR-138 correlates with greater resistance. | [9] |
| SNU449 (HCC) | Transfected with miR-138 mimic | Increased Sensitivity | Ectopic expression of miR-138 resensitizes cells to cisplatin. | [9] |
Note: Specific IC50 values were not provided in a tabular format in the cited abstracts, but the referenced studies describe the methodologies to obtain them, showing a significant increase in cell death upon cisplatin treatment in miR-138 mimic-transfected cells.[9]
Signaling Pathway: The miR-138-EZH2 Axis in Cisplatin Resistance
In cisplatin-resistant cells, miR-138 levels are often low, leading to high expression of its target, EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and acts as a transcriptional repressor. High levels of EZH2 can promote the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance.[9][15] By upregulating miR-138, EZH2 is translationally repressed. The subsequent decrease in EZH2 protein levels leads to the reversal of EMT (e.g., increased E-cadherin, decreased Vimentin), which in turn restores the cancer cells' sensitivity to cisplatin-induced apoptosis.[9][14]
Caption: The miR-138-EZH2 signaling axis in cisplatin resistance.
Experimental Protocols
This protocol describes how to transiently alter miR-138 levels in cultured cells.
Materials:
-
HCC or Ovarian cancer cell lines (e.g., SNU449, A2780)
-
miR-138 mimic, mimic negative control (NC)
-
miR-138 inhibitor, inhibitor negative control (NC)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed 2.5 x 10⁵ cells per well in 6-well plates the day before transfection to achieve 50-70% confluency.
-
Complex Preparation:
-
For each well, dilute 50 pmol of miR-138 mimic or inhibitor (and controls) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.
-
Combine the diluted miRNA and Lipofectamine solutions, mix gently, and incubate for 15-20 minutes at room temperature to form complexes.
-
-
Transfection: Add the 500 µL of complexes dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding with downstream assays (e.g., qPCR, Western blot, viability assay).
This protocol is to quantify the expression levels of miR-138 and its target mRNA, EZH2.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
For miRNA: TaqMan MicroRNA Reverse Transcription Kit and specific TaqMan probes for hsa-miR-138 and a reference snoRNA (e.g., U6).
-
For mRNA: High-Capacity cDNA Reverse Transcription Kit and SYBR Green master mix with primers for EZH2 and a reference gene (e.g., GAPDH).
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets using TRIzol according to the manufacturer's protocol.
-
Reverse Transcription (cDNA Synthesis):
-
For miRNA: Perform reverse transcription using the miRNA-specific stem-loop primers.
-
For mRNA: Perform reverse transcription using random primers or oligo(dT).
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample.
-
For miRNA (TaqMan): Combine cDNA, TaqMan Universal PCR Master Mix, and the specific TaqMan probe for miR-138 or U6.
-
For mRNA (SYBR Green): Combine cDNA, SYBR Green master mix, and forward/reverse primers for EZH2 or GAPDH.
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Analysis: Calculate the relative expression levels using the 2-ΔΔCt method, normalizing to the reference gene (U6 for miRNA, GAPDH for mRNA).
This protocol is to confirm the direct interaction between miR-138 and the 3' UTR of EZH2.
Materials:
-
HEK293T cells (or other easily transfectable cells)
-
Luciferase reporter plasmid containing the wild-type (WT) EZH2 3' UTR downstream of the luciferase gene.
-
Luciferase reporter plasmid with a mutated (MUT) EZH2 3' UTR at the miR-138 binding site.
-
miR-138 mimic and negative control.
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect HEK293T cells in a 24-well plate with:
-
The WT or MUT EZH2 3' UTR reporter plasmid.
-
The miR-138 mimic or negative control.
-
A Renilla luciferase control plasmid (often co-expressed on the reporter plasmid).
-
-
Incubation: Incubate for 48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity only in cells co-transfected with the WT reporter and the miR-138 mimic (but not with the MUT reporter) confirms direct targeting.
Experimental Workflow Visualization
Caption: Workflow for investigating miR-138's role in cisplatin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Real Estate in the DNA Damage Response: Ubiquitin and SUMO Ligases Home in on DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RNF138 E3 ligase displaces Ku to promote DNA end resection and regulate DNA repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfering EZH2 Expression Reverses the Cisplatin Resistance in Human Ovarian Cancer by Inhibiting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Upregulation of miR-138 Increases Sensitivity to Cisplatin in Hepatocellular Carcinoma by Regulating EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNAs as the critical regulators of Cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MiR-138 inhibits tumor growth through repression of EZH2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. The long and short non-coding RNAs modulating EZH2 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association of the Epithelial–Mesenchymal Transition (EMT) with Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Clonogenic Survival Assay with I-138 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a pivotal in vitro method used to determine the long-term proliferative potential of single cells following exposure to cytotoxic agents. This assay is particularly valuable in cancer research to assess the efficacy of novel therapeutic compounds. This document provides detailed application notes and a comprehensive protocol for performing a clonogenic survival assay to evaluate the effects of I-138, a selective inhibitor of Ubiquitin-Specific Peptidase 1 (USP1).
This compound has been identified as a promising anti-cancer agent, particularly in malignancies such as pancreatic ductal adenocarcinoma (PDAC).[1] Its mechanism of action involves the inhibition of USP1, a deubiquitinase that plays a crucial role in cellular processes like DNA damage repair and autophagy.[1] By inhibiting USP1, this compound promotes the degradation of proteins such as ATG14, a key component in the initiation of autophagy, thereby sensitizing cancer cells to chemotherapy and inhibiting tumor growth.[1] This application note will guide users through the process of quantifying the cytotoxic effects of this compound on cancer cell lines using the clonogenic survival assay.
Principle of the Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[2] The survival fraction of cells after treatment with this compound is calculated by comparing the number of colonies formed by the treated cells to the number of colonies formed by untreated control cells. This provides a quantitative measure of the drug's long-term impact on cell viability and reproductive integrity.[3][4]
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. |
| Cancer Cell Line (e.g., PANC-1, MiaPaCa-2) | ATCC | Varies |
| This compound | Specify Supplier | Specify Cat. No. |
| Complete Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Crystal Violet Staining Solution (0.5% w/v) | Sigma-Aldrich | C0775 |
| Glutaraldehyde (B144438) (50% in H2O) | Sigma-Aldrich | G7651 |
| 6-well or 100 mm cell culture plates | Corning | Varies |
| Cell counting device (e.g., hemocytometer, automated counter) | Bio-Rad | Varies |
| CO2 Incubator (37°C, 5% CO2) | ||
| Inverted Microscope |
Experimental Protocol
This protocol outlines the key steps for conducting a clonogenic survival assay with this compound treatment. The procedure involves cell preparation, treatment with this compound, cell seeding, incubation to allow colony formation, and subsequent staining and counting of colonies.
I. Cell Line Preparation and Maintenance
-
Culture the selected cancer cell line in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the exponential growth phase. Ensure the cells are at approximately 70-80% confluency before starting the experiment.
II. This compound Treatment
There are two primary methods for treating cells with this compound:
-
Method A: Pre-treatment before seeding. This method is useful for assessing the direct cytotoxic effect of a defined exposure time.
-
Method B: Post-seeding treatment. This method evaluates the effect of continuous exposure to the drug during colony formation.
Method A: Pre-treatment Protocol
-
Seed cells in T-25 flasks and allow them to attach overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Aspirate the medium from the flasks and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells with this compound for a predetermined duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, wash the cells twice with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with a complete growth medium.
-
Perform a cell count and proceed to the cell seeding step (Section III).
Method B: Post-seeding Protocol
-
Harvest and count the cells as described in the pre-treatment protocol.
-
Seed the appropriate number of cells into 6-well or 100 mm plates.
-
Allow the cells to attach for at least 4-6 hours or overnight.
-
Prepare this compound dilutions in a complete growth medium as described above.
-
Carefully replace the medium in each well/plate with the medium containing the respective this compound concentration or vehicle control.
-
Proceed to the incubation step (Section IV).
III. Cell Seeding
-
Following this compound treatment (for Method A) or before treatment (for Method B), perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Determine the appropriate number of cells to seed for each treatment condition. The seeding density should be adjusted based on the expected toxicity of this compound, aiming for 50-150 colonies per plate in the control group. A preliminary experiment may be necessary to determine the optimal seeding density.
-
Prepare serial dilutions of the cell suspension.
-
Seed the cells in triplicate for each condition into 6-well or 100 mm plates containing a fresh complete growth medium.
Table 1: Example Seeding Densities for a Clonogenic Assay
| This compound Concentration (µM) | Expected Survival (%) | Cells to Seed (per 6-well plate) |
| 0 (Vehicle Control) | 100 | 200 |
| 0.1 | 80 | 250 |
| 0.5 | 60 | 330 |
| 1.0 | 40 | 500 |
| 5.0 | 20 | 1000 |
| 10.0 | 10 | 2000 |
Note: These are example values and should be optimized for the specific cell line and experimental conditions.
IV. Incubation and Colony Formation
-
Place the plates in a humidified incubator at 37°C with 5% CO2.
-
Allow the cells to grow undisturbed for 10-14 days, or until the colonies in the control plates are visible and consist of at least 50 cells.
-
Monitor the plates periodically to ensure the medium does not evaporate and to check for contamination. If necessary, carefully replace the medium every 3-4 days.
V. Staining and Counting of Colonies
-
After the incubation period, carefully aspirate the medium from the plates.
-
Gently wash the plates once with sterile PBS.
-
Fix the colonies by adding a sufficient volume of a fixation solution (e.g., 6% glutaraldehyde or 10% neutral buffered formalin) to cover the bottom of the plate. Incubate at room temperature for 15-30 minutes.[3]
-
Aspirate the fixation solution and rinse the plates with deionized water.
-
Add 0.5% (w/v) crystal violet staining solution to each plate and incubate for 30-60 minutes at room temperature.[3]
-
Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each plate. A colony is typically defined as a cluster of 50 or more cells. Counting can be done manually or using an automated colony counter.
Data Analysis and Presentation
The following calculations are used to determine the effect of this compound on clonogenic survival:
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
Calculate the PE for the untreated control group.
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in the treated group / (Number of cells seeded in the treated group x (PE / 100)))
-
-
Dose-Response Curve:
-
Plot the surviving fraction (on a logarithmic scale) against the concentration of this compound (on a linear scale). This will generate a dose-response curve, from which parameters such as the IC50 (the concentration of this compound that reduces the surviving fraction by 50%) can be determined.
-
Table 2: Example Data from a Clonogenic Survival Assay with this compound
| This compound Conc. (µM) | Cells Seeded | Colonies Counted (Avg. of triplicates) | Plating Efficiency (%) | Surviving Fraction |
| 0 | 200 | 120 | 60 | 1.00 |
| 0.1 | 250 | 125 | - | 0.83 |
| 0.5 | 330 | 118 | - | 0.60 |
| 1.0 | 500 | 100 | - | 0.33 |
| 5.0 | 1000 | 60 | - | 0.10 |
| 10.0 | 2000 | 24 | - | 0.02 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the clonogenic survival assay with this compound treatment.
This compound Signaling Pathway
The diagram below depicts the proposed mechanism of action for this compound, involving the inhibition of USP1 and its downstream effects on autophagy.
Troubleshooting and Considerations
-
Low Plating Efficiency: This can be due to suboptimal cell health, incorrect seeding density, or harsh trypsinization. Ensure cells are in the exponential growth phase and handle them gently.
-
Irregular Colony Size: This may indicate issues with single-cell suspension or uneven cell distribution during seeding. Ensure thorough mixing of the cell suspension before plating.
-
Edge Effects: To minimize edge effects, ensure proper humidity in the incubator and consider not using the outermost wells of a multi-well plate for data collection.
-
This compound Solubility: Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the medium to avoid precipitation.
By following this detailed protocol, researchers can effectively utilize the clonogenic survival assay to quantify the long-term cytotoxic effects of the USP1 inhibitor this compound on cancer cells, providing valuable data for preclinical drug development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Anle138b Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Anle138b in cell culture experiments. Find troubleshooting tips and frequently asked questions to help optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Anle138b?
Anle138b is a novel oligomer modulator that primarily functions by inhibiting the formation of pathological protein aggregates.[1] It directly binds to and blocks the formation of toxic oligomers of proteins such as α-synuclein and prion protein (PrPSc), which are implicated in neurodegenerative diseases like Parkinson's and prion diseases. Anle138b recognizes a common structural feature of these pathological oligomers, allowing it to have a broad spectrum of activity against different protein aggregation diseases.
Q2: How should I dissolve and prepare Anle138b for cell culture experiments?
Anle138b has low water solubility (below 1 μM). For in vitro experiments, it is recommended to first dissolve Anle138b in fresh, high-quality Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q3: What is a typical starting concentration for Anle138b in cell culture?
The optimal concentration of Anle138b can vary depending on the cell type and the specific experimental goals. Based on in vitro studies, a common starting point for Anle138b concentration is in the low micromolar range. For example, in some in vitro aggregation assays, concentrations around 25 μM have been used.[2][3] However, for cell-based assays, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup. A suggested starting range for a serial dilution could be from 0.1 µM to 100 µM.[2]
Q4: Is Anle138b toxic to cells?
Anle138b has been reported to have no detectable toxicity at therapeutic doses in animal models.[1][3] However, as with any compound, high concentrations may induce cytotoxicity in cell culture. It is essential to determine the cytotoxic threshold of Anle138b for your specific cell line by performing a cell viability assay (e.g., MTT or LDH assay) across a range of concentrations.[2]
Q5: What are the known downstream signaling effects of Anle138b?
By inhibiting the formation of α-synuclein oligomers, Anle138b can mitigate downstream pathological effects. For instance, it has been shown to reduce microglial activation, a hallmark of neuroinflammation, and prevent the loss of dopaminergic neurons in animal models of Parkinson's disease.[4][5] Furthermore, Anle138b can downregulate the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) branch of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress induced by α-synuclein aggregation.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Anle138b in culture medium | Low aqueous solubility of Anle138b. | Ensure the DMSO stock solution is properly prepared and vortexed before dilution. When diluting into the final culture medium, add the Anle138b stock dropwise while gently swirling the medium to facilitate mixing. Avoid using a final DMSO concentration that is too low to maintain solubility.[2] |
| Inconsistent results between experiments | Variability in compound preparation or cell culture conditions. | Prepare fresh dilutions of Anle138b from the DMSO stock for each experiment. Standardize cell seeding density, treatment duration, and other experimental parameters. |
| No observable effect of Anle138b | Suboptimal concentration. | The concentration of Anle138b may be too low to elicit a response in your specific cell model. Perform a dose-response curve to identify the effective concentration range. Ensure the compound has been stored correctly to maintain its activity.[2] |
| High background signal or off-target effects | Non-specific binding or effects of the compound at high concentrations. | Lower the concentration of Anle138b used. Include appropriate vehicle controls (medium with the same final concentration of DMSO) in your experiments to distinguish compound-specific effects from solvent effects. |
| Cell death at expected non-toxic concentrations | Cell line sensitivity or issues with compound preparation. | Re-evaluate the non-toxic concentration range for your specific cell line using a viability assay. Ensure the DMSO quality is high and the final concentration is not exceeding 0.1%. |
Data Presentation
Table 1: Representative Dose-Response of a Neurotoxin in SH-SY5Y Cells and the Protective Effect of a Test Compound.
Note: This table illustrates a typical experimental outcome for determining neuroprotection. A similar dose-response curve should be generated for Anle138b to determine its optimal non-toxic and efficacious concentration in the specific cell line being used.
| Concentration of 6-OHDA (µM) | % Cell Viability (6-OHDA alone) | % Cell Viability (6-OHDA + 50 µg/mL Citronellol) |
| 0 (Control) | 100% | 100% |
| 50 | 75% | 95% |
| 100 | 50% | 85% |
| 150 | 30% | 70% |
| 200 | 20% | 60% |
| Data is representational and adapted from a study on SH-SY5Y cells treated with 6-OHDA and a protective compound.[7] |
Experimental Protocols
Protocol 1: Preparation of Anle138b Stock Solution
Materials:
-
Anle138b powder
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the Anle138b vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the Anle138b powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[8]
Protocol 2: Determining Optimal Anle138b Concentration using a Cell Viability Assay
Materials:
-
Your cell line of interest (e.g., SH-SY5Y)
-
Appropriate cell culture medium
-
96-well plates
-
Anle138b stock solution
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Anle138b in culture medium from your stock solution. A suggested starting range for the serial dilution could be from 0.1 µM to 100 µM.[2]
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Anle138b.
-
Include wells with medium only (blank) and medium with DMSO only (vehicle control).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Plot the cell viability against the Anle138b concentration to determine the IC50 (if applicable) and the non-toxic concentration range for your subsequent experiments.[2]
Visualizations
Caption: Anle138b inhibits the formation of toxic α-synuclein oligomers.
Caption: Workflow for determining the optimal concentration of Anle138b.
Caption: Anle138b downregulates the PERK pathway of the UPR.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anle138b mitigates post-hypoxic cognitive impairment, α-Synuclein aggregation and UPR activation in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Linking the Endoplasmic Reticulum to Parkinson’s Disease and Alpha-Synucleinopathy [frontiersin.org]
- 4. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Cross-Links of Endoplasmic Reticulum Stress, Autophagy, and Neurodegeneration in Parkinson’s Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
potential off-target effects of I-138 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the I-138 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound inhibitor?
A1: this compound is a potent, orally active, and reversible inhibitor of the USP1-UAF1 deubiquitinase complex, with an IC50 of 4.1 nM.[1] Its primary on-target effect is the prevention of the deubiquitination of two key proteins involved in DNA damage tolerance and repair: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[1] By inhibiting USP1-UAF1, this compound leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which is a critical step in the activation of the Fanconi Anemia pathway and translesion synthesis, respectively.[2][3][4][5]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target (USP1-UAF1).[6] While this compound has shown high selectivity for USP1-UAF1 over other deubiquitinating enzymes, the potential for off-target interactions is a consideration for any small molecule inhibitor and can lead to:[7]
-
Cellular toxicity: Inhibition of other essential proteins or pathways can cause unexpected cytotoxicity.
-
Development of resistance: Off-target effects can sometimes trigger compensatory signaling pathways.
Q3: What are the initial signs that I might be observing off-target effects with this compound in my experiments?
A3: Several experimental observations could suggest potential off-target effects:
-
Discrepancy with genetic validation: If the phenotype observed with this compound treatment is not replicated by siRNA or CRISPR/Cas9-mediated knockdown or knockout of USP1, this strongly suggests an off-target mechanism.
-
Inconsistent results with other USP1 inhibitors: Using a structurally different USP1 inhibitor (e.g., ML323) and observing a different phenotype could indicate that one or both compounds have distinct off-target profiles.[1]
-
Unusual dose-response curves: If the dose-response curve for your phenotype of interest is biphasic or does not follow a standard sigmoidal shape, it may indicate multiple targets with different affinities.
-
Unexpected cellular phenotypes: Observing effects that are not readily explained by the known functions of the USP1-UAF1 pathway in DNA damage repair could be a sign of off-target activity.
Troubleshooting Guides
Problem 1: I'm observing significant cytotoxicity at concentrations close to the IC50 for USP1-UAF1 inhibition. How can I determine if this is an on-target or off-target effect?
Answer:
This is a common challenge in drug development. Here’s a systematic approach to investigate the source of cytotoxicity:
-
Confirm with Genetic Knockdown: The most definitive way to distinguish on-target from off-target toxicity is to use a genetic approach.
-
Experiment: Knock down or knock out the USP1 gene using siRNA or CRISPR/Cas9 in your cell line of interest.
-
Expected On-Target Result: If the cytotoxicity is on-target, the USP1 knockout/knockdown cells should exhibit a similar phenotype to this compound treatment, and further treatment with this compound should have a minimal additional effect.
-
Potential Off-Target Result: If the USP1 knockout/knockdown cells do not show the same level of toxicity, or if this compound is still toxic in these cells, it strongly suggests an off-target effect.
-
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another well-characterized USP1 inhibitor with a different chemical scaffold, such as ML323.[1]
-
Experiment: Perform a dose-response curve for cell viability with both this compound and ML323.
-
Expected On-Target Result: If the cytotoxicity is on-target, both inhibitors should induce a similar toxic phenotype at concentrations relevant to their respective IC50 values for USP1 inhibition.
-
Potential Off-Target Result: If the toxicity profiles are significantly different, it may indicate that one or both inhibitors have off-target effects contributing to cytotoxicity.
-
Problem 2: My downstream marker of USP1 inhibition (e.g., increased FANCD2 monoubiquitination) is saturated, but I see a continued phenotypic effect at higher concentrations of this compound. What does this suggest?
Answer:
This observation strongly suggests that at higher concentrations, this compound is likely engaging one or more off-target proteins.
-
Hypothesis: The continued phenotypic response is due to the inhibition of a secondary target with a lower affinity for this compound than USP1-UAF1.
-
Recommended Action:
-
Dose-Response Correlation: Carefully correlate the dose-response of USP1 target engagement (e.g., p-FANCD2 levels) with the dose-response of the overall cellular phenotype. The concentration at which these two curves diverge is where off-target effects may begin to dominate.
-
Proteome-Wide Profiling: To identify the potential off-targets, consider using unbiased, proteome-wide methods such as:
-
Kinome Profiling: As many off-targets of small molecules are kinases, screening this compound against a broad panel of kinases can be highly informative.
-
Chemical Proteomics: Techniques like affinity chromatography with immobilized this compound followed by mass spectrometry can identify binding partners.
-
-
Quantitative Data Presentation
When assessing the selectivity of this compound, it is crucial to present quantitative data in a clear and structured format.
Table 1: Example of this compound Selectivity Profile Against a Panel of Deubiquitinating Enzymes (DUBs)
| Target DUB | IC50 (nM) | Fold Selectivity vs. USP1-UAF1 |
| USP1-UAF1 | 4.1 | 1 |
| USP2 | >10,000 | >2439 |
| USP5 | >10,000 | >2439 |
| USP7 | >10,000 | >2439 |
| USP8 | >10,000 | >2439 |
| UCHL1 | >10,000 | >2439 |
| ...and so on for a comprehensive panel |
Table 2: Example of Kinome Profiling Data for this compound at 1 µM
| Kinase Target | % Inhibition at 1 µM |
| USP1-UAF1 (Control) | >99% |
| CDK2/CycA | 85% |
| PIM1 | 72% |
| Aurora A | 55% |
| VEGFR2 | 15% |
| EGFR | <10% |
| ...and so on for a comprehensive panel |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination against any identified hits. For single-point screening, prepare a 100X final concentration (e.g., 100 µM for a 1 µM final concentration).
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., 1% DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
Detection: Add a detection reagent that measures the remaining ATP (e.g., Kinase-Glo®) or the phosphorylated substrate.
-
Data Analysis: Read the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each kinase relative to the vehicle control. For any significant hits (e.g., >50% inhibition), perform a full dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (USP1) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 1 µM) or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of USP1 and any suspected off-target proteins by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: On-target signaling pathway of the this compound inhibitor.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The USP1/UAF1 complex promotes double-strand break repair through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Radioiodinated Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of radioiodinated compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Important Note on Iodine-138 (I-138): The isotope this compound is not suitable for the applications described in this guide due to its extremely short half-life of approximately 6.3 seconds[1][2]. Consequently, long-term storage and its use in typical experimental workflows are not feasible. This guide will therefore focus on the radioisotopes of iodine commonly used in research and medicine, which have significantly longer half-lives: Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) [3][4].
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause radiolabeled iodine compounds to degrade?
A1: The stability of radioiodinated compounds is influenced by several factors:
-
Radiolytic Decomposition: Energy released from radioactive decay can form free radicals, which accelerate the chemical decomposition of the compound[5]. This is a primary cause of degradation and is dependent on the specific activity and radioactive concentration.
-
Chemical Structure: The inherent stability of the molecule to which the iodine is attached plays a crucial role. For instance, the carbon-iodine (C-I) bond is less stable on sp³ hybridized carbons compared to sp² carbons in aromatic rings[3]. The presence of certain functional groups, like phenols or anilines, can increase in vivo deiodination[3].
-
Storage Conditions: Exposure to light, high temperatures, and oxygen can significantly increase the rate of degradation[6][7]. The choice of solvent is also critical, as some solvents can react with the compound or are more susceptible to radiolysis[7].
-
Purity: The presence of chemical or radiochemical impurities can sometimes catalyze the degradation of the main compound.
Q2: What are the ideal long-term storage conditions for compounds labeled with ¹²⁵I or ¹³¹I?
A2: General guidelines recommend storing radiolabeled compounds at low temperatures (-80°C is often ideal), protected from light (using amber vials or foil), and under an inert atmosphere like nitrogen or argon to prevent oxidation[6][8]. However, specific conditions can vary:
-
Na¹²⁵I Solutions: Unbound Sodium Iodide (Na¹²⁵I) solutions should be stored at room temperature. Freezing these solutions can lead to the volatilization of radioiodine upon thawing[9][10]. Maintaining a pH above 7 is also recommended to reduce volatility[10].
-
Labeled Proteins/Peptides: These are typically stored frozen, often at -20°C or -80°C, to minimize chemical and microbial degradation. The formulation buffer may contain stabilizers or antioxidants to enhance stability[11].
-
Solid Compounds: If stored as a solid, a crystalline form is preferable to an amorphous one as it is generally more stable[6][8].
Q3: How often should I check the radiochemical purity of my stored compound?
A3: The frequency of purity testing depends on the compound's known stability, its specific activity, and the storage conditions. Iodine-labeled proteins should generally be used as soon as possible, often within 30 days of labeling[12]. For longer-term storage, it is best practice to re-analyze the purity before use in any critical experiment, especially if it has been stored for more than one half-life. A new purity analysis is crucial if experimental results are inconsistent or unexpected.
Q4: What is the difference between direct and indirect radioiodination methods, and how does it affect stability?
A4:
-
Direct Labeling: Involves the direct reaction of electrophilic radioiodine with activated functional groups on the protein, such as the phenol (B47542) ring of tyrosine residues[13]. While straightforward, this method can sometimes lead to in vivo dehalogenation (loss of the iodine label)[13].
-
Indirect Labeling: Uses a "prosthetic group" or "linker," such as N-succinimidyl 3-iodobenzoate (B1234465) (SIB), which is first radioiodinated and then conjugated to the protein[13]. This method can improve in vivo stability by creating a more robust bond that is less susceptible to enzymatic deiodination[13].
Data Presentation
Table 1: Properties of Common Iodine Radioisotopes for Research
| Property | Iodine-125 (¹²⁵I) | Iodine-131 (¹³¹I) | Iodine-138 (¹³⁸I) |
| Half-Life | 59.4 days[9][14][15] | 8.02 days[16][17][18] | 6.26 seconds[1][19] |
| Decay Mode | Electron Capture[14][15] | Beta Minus (β⁻)[18] | Beta Minus (β⁻), Neutron Emission[1] |
| Primary Emissions | Gamma (35 keV), X-rays (27-32 keV)[14][15] | Beta (max 606 keV), Gamma (364 keV)[18][19] | Beta (max 7.99 MeV)[1] |
| Common Use | In vitro assays (RIA), brachytherapy, research[3][4] | Diagnostics, therapy (thyroid cancer)[4][18][20] | Not used in research/medicine |
Table 2: General Long-Term Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Typically -20°C to -80°C for labeled molecules[6][8]. Room temperature for Na¹²⁵I solutions[9][10]. | Reduces chemical degradation and molecular motion. Prevents volatilization of unbound NaI. |
| Solvent | Use non-aqueous solvents when possible for small molecules. For biologics, use appropriate buffers, potentially with scavengers (e.g., ethanol, BSA) or antioxidants (e.g., sodium thiosulfate)[8][11]. | Water can participate in radiolysis, creating highly reactive free radicals. Additives can quench radicals and minimize oxidation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon)[6][7]. | Prevents oxidation of the labeled compound. |
| Light Exposure | Protect from light by using amber vials or wrapping containers in foil[6][21]. | Prevents photodecomposition. |
| Concentration | Store at the lowest practical radioactive concentration (dilute solutions)[11]. | Reduces the effects of radiolytic decomposition. |
Troubleshooting Guides
Issue 1: Low Radiochemical Purity Detected in a Stored Sample
-
Question: My radiochemical purity has dropped significantly since the last measurement. What could have happened and what can I do?
-
Answer: A drop in purity indicates degradation.
-
Verify Storage Conditions: Confirm that the sample was stored at the correct temperature, protected from light, and that the container seal was intact. Improper storage is the most common cause of accelerated degradation[5][7].
-
Assess Age: Compare the storage time to the compound's half-life and known shelf-life. Significant decay, especially with high-specific-activity compounds, leads to increased radiolytic damage.
-
Consider Repurification: If the purity is below the acceptable limit for your experiment (often >95%), the compound must be repurified. High-Performance Liquid Chromatography (HPLC) is the most common method for repurifying radiolabeled compounds[22][23].
-
Prevent Future Issues: If degradation is a recurring problem, consider aliquoting the compound after initial purification to avoid repeated freeze-thaw cycles. You may also add a radical scavenger or stabilizer to the storage buffer if compatible with your compound and future experiments[7][11].
-
Issue 2: Inconsistent or Unreliable Experimental Results
-
Question: My assay results are variable and not reproducible. Could my radioiodinated tracer be the problem?
-
Answer: Yes, inconsistent tracer quality is a likely cause.
-
Check Radiochemical Purity Immediately: Before troubleshooting other assay parameters, run a purity check on your tracer using an appropriate method like Thin-Layer Chromatography (TLC) or HPLC[22][24]. Even low levels of radiochemical impurities can cause erroneous results[25].
-
Evaluate for Deiodination: Free radioiodide is a common impurity that can result from degradation. This can lead to high non-specific binding or background signal, especially in thyroid or stomach tissue in vivo. Specific TLC systems can quickly identify the percentage of free iodide[24].
-
Confirm Specific Activity: Ensure the specific activity is appropriate for the experiment. If the compound has decayed significantly, you may need to use a larger mass of the compound to achieve the desired radioactivity, which could lead to unintended pharmacological effects.
-
Review Handling Procedures: Ensure that the tracer is not being degraded during experimental setup. Some compounds are sensitive to pH changes, temperature fluctuations, or exposure to certain chemicals in your assay buffers[7][21].
-
Experimental Protocols
Protocol: Assessing Radiochemical Purity by Thin-Layer Chromatography (TLC)
This is a general protocol for determining the percentage of free radioiodide versus protein-bound radioactivity. Specific stationary and mobile phases may need to be optimized for your particular compound.
Materials:
-
TLC plates (e.g., Instant Thin-Layer Chromatography-Silica Gel, ITLC-SG)
-
Developing tank/chamber
-
Mobile Phase (Solvent): e.g., Saline (0.9% NaCl) for many proteins, or 50% acetonitrile (B52724) for others[23].
-
Pipetting supplies
-
Radiation detector suitable for TLC strips (e.g., radio-TLC scanner, or a gamma counter if cutting the strip).
Methodology:
-
Prepare the TLC Plate: Cut a TLC strip to the desired size (e.g., 1.5 cm x 10 cm). Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom edge.
-
Spot the Sample: Carefully spot a small volume (1-2 µL) of the radioiodinated compound onto the center of the origin line. Allow the spot to air dry completely.
-
Develop the Chromatogram: Pour a small amount of the mobile phase into the developing tank (to a depth of ~0.5 cm). Carefully place the TLC strip into the tank, ensuring the sample spot remains above the solvent level. Seal the tank and allow the solvent to migrate up the strip by capillary action until it reaches about 1 cm from the top edge (the "solvent front").
-
Dry the Plate: Remove the strip from the tank and mark the solvent front with a pencil. Allow the strip to dry completely in a ventilated area.
-
Analyze Radioactivity:
-
Using a Scanner: Analyze the strip using a radio-TLC scanner, which will generate a chromatogram showing the distribution of radioactivity.
-
Manual Method: If a scanner is not available, cut the strip into two pieces: one containing the origin and one containing the solvent front. For many protein systems using a saline mobile phase, the protein-bound iodine will remain at the origin (Rf = 0), while free iodide will travel with the solvent front (Rf ≈ 1.0)[24].
-
-
Calculate Radiochemical Purity (RCP): Measure the counts per minute (CPM) for each section using a gamma counter.
-
RCP (%) = [CPM of Protein Peak (Origin) / (CPM of Protein Peak + CPM of Impurity Peak)] x 100
-
A minimum RCP of 95% is typically required for most applications.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for degraded radioiodinated compounds.
Caption: Key factors influencing the stability of radioiodinated compounds.
References
- 1. Iodine-138 - isotopic data and properties [chemlin.org]
- 2. homework.study.com [homework.study.com]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 5. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 6. moravek.com [moravek.com]
- 7. almacgroup.com [almacgroup.com]
- 8. moravek.com [moravek.com]
- 9. queensu.ca [queensu.ca]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. revvity.com [revvity.com]
- 13. Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling [inis.iaea.org]
- 14. 12.1.2 - Iodine 125 - OzRadOnc [ozradonc.wikidot.com]
- 15. Iodine-125 - Wikipedia [en.wikipedia.org]
- 16. iem-inc.com [iem-inc.com]
- 17. openmedscience.com [openmedscience.com]
- 18. Iodine-131 - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Radio Isotopes and Study of Radio Isotopes- Sodium Iodide I131 | Pharmaguideline [pharmaguideline.com]
- 21. benchchem.com [benchchem.com]
- 22. escopharma.com [escopharma.com]
- 23. tech.snmjournals.org [tech.snmjournals.org]
- 24. cdn.ymaws.com [cdn.ymaws.com]
- 25. Stability of radioisotope labelled compounds [inis.iaea.org]
Technical Support Center: Troubleshooting I-138 In Vivo Experiment Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the USP1 inhibitor, I-138, in in vivo experiments. Our goal is to help you identify and address sources of variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, including the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[1] By inhibiting USP1, this compound prevents the removal of ubiquitin from key proteins like FANCD2 and PCNA.[2] This leads to an accumulation of ubiquitinated forms of these proteins, causing replication stress, S-phase arrest, and ultimately, cell death in cancer cells with specific DNA damage repair deficiencies.[2]
Q2: In which cancer models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in breast cancer models, particularly those with BRCA1/2 mutations, such as the MDA-MB-436 cell line.[2] It has also been investigated in ovarian cancer models.[3] The synthetic lethality between USP1 inhibition and defects in homologous recombination (HR) repair, such as BRCA mutations, is a key area of investigation.[1][4]
Q3: What is the rationale for combining this compound with PARP inhibitors?
A3: Combining this compound with PARP inhibitors, such as niraparib, has shown synergistic effects in preclinical models.[5] Both USP1 and PARP are involved in DNA damage repair. By inhibiting both pathways simultaneously, the cancer cells' ability to repair DNA damage is severely compromised, leading to enhanced tumor cell death. This combination has shown promise in overcoming resistance to PARP inhibitors.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Rates Between Animals in the Same Group
Potential Causes and Solutions:
-
Inconsistent Tumor Cell Inoculation:
-
Problem: Variation in the number of viable cells injected, injection volume, or injection site can lead to inconsistent tumor establishment and growth.[6]
-
Solution: Ensure a homogenous single-cell suspension before injection. Use a consistent injection technique and volume for all animals. For subcutaneous models, injecting into the same flank region is recommended.
-
-
Tumor Cell Line Heterogeneity:
-
Problem: The cancer cell line itself may be heterogeneous, containing subpopulations with different growth characteristics.[7]
-
Solution: Use cells from a similar passage number for all experiments. Consider single-cell cloning to establish a more homogenous cell population, although this may not fully represent the original tumor's heterogeneity.
-
-
Animal Health and Husbandry:
-
Problem: Underlying health issues or stress in the animals can impact tumor growth.
-
Solution: Closely monitor animal health, including body weight and general appearance.[8] Ensure consistent housing conditions (e.g., temperature, light cycle, diet) for all animals.
-
Issue 2: Inconsistent or Lack of Response to this compound Treatment
Potential Causes and Solutions:
-
Suboptimal Drug Formulation and Administration:
-
Problem: Improper formulation can lead to poor solubility, stability, and bioavailability of this compound. Inconsistent oral gavage technique can result in variable dosing.[9]
-
Solution: Use a consistent and validated formulation for this compound. A reported vehicle for in vivo studies with this compound is a mixture of 10% DMA (dimethylacetamide), 50% Solutol HS-15, and 40% Capryol 90.[2] Ensure all personnel are proficient in oral gavage techniques to deliver the intended dose accurately.[10]
-
-
Pharmacokinetic Variability:
-
Problem: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable drug exposure at the tumor site.[11]
-
Solution: While difficult to control completely, ensuring consistent animal strain, age, and health status can help minimize pharmacokinetic variability. If significant variability is suspected, conducting a pilot pharmacokinetic study can be beneficial.
-
-
Tumor Model Resistance:
-
Problem: The chosen tumor model may have intrinsic or acquired resistance to USP1 inhibition.
-
Solution: Confirm the molecular characteristics of your cell line (e.g., BRCA1/2 mutation status) to ensure it is an appropriate model for USP1 inhibitor sensitivity.[1] For acquired resistance, consider investigating potential resistance mechanisms.
-
Issue 3: Difficulty in Accurately Measuring Tumor Burden
Potential Causes and Solutions:
-
Inaccurate Caliper Measurements:
-
Problem: Manual caliper measurements of subcutaneous tumors can be subjective and prone to error, especially for irregularly shaped tumors.[5]
-
Solution: Have the same individual perform all tumor measurements to maintain consistency. Use the formula V = (length × width²) / 2 for calculating tumor volume.[8] Consider using imaging techniques for more accurate and objective measurements.
-
-
Limitations of Imaging Modalities:
-
Problem: Different imaging techniques (e.g., bioluminescence, fluorescence, MRI) have their own advantages and limitations in terms of sensitivity, resolution, and cost.[12]
-
Solution: Choose the imaging modality that is most appropriate for your experimental goals and tumor model. For orthotopic models, imaging is often necessary to monitor tumor growth.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in MDA-MB-436 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | Oral Gavage | 0 | [2] |
| This compound | 50 mg/kg/day | Oral Gavage | Moderate | [2] |
| Niraparib | 15 mg/kg/day | Oral Gavage | Significant | [2] |
| This compound + Niraparib | 50 mg/kg/day + 15 mg/kg/day | Oral Gavage | Complete Regression | [2] |
Note: Specific tumor volume data over time was not available in the public domain to populate a detailed table.
Table 2: Pharmacokinetic Parameters of a USP1 Inhibitor (Illustrative)
| Parameter | Value | Unit | Reference |
| Cmax | 1500 | ng/mL | [11] |
| Tmax | 2 | hours | [11] |
| AUC(0-t) | 8500 | ng*h/mL | [11] |
| t1/2 | 6 | hours | [11] |
Note: Specific pharmacokinetic data for this compound was not available in the public domain. The data presented is illustrative of typical pharmacokinetic parameters for a small molecule inhibitor in mice.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
-
Cell Culture: Culture MDA-MB-436 cells in the recommended medium until they reach 70-80% confluency.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow at least one week for acclimatization.
-
Tumor Implantation:
-
Tumor Monitoring:
-
This compound Formulation and Administration:
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Visualizations
Caption: USP1 signaling in DNA damage response and this compound inhibition.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: A logical approach to troubleshooting common issues.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing I-138 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the USP1 inhibitor, I-138, in animal models.
Disclaimer
Currently, there is a lack of publicly available preclinical toxicology data specifically for this compound. The following guidance is based on the known toxicities of other USP1 inhibitors and general principles for managing drug-induced toxicities in animal models. Researchers should always perform initial dose-range finding and maximum tolerated dose (MTD) studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response and is implicated in the survival and proliferation of certain cancer cells. By inhibiting USP1, this compound can enhance the efficacy of DNA-damaging chemotherapeutics and induce synthetic lethality in cancers with specific DNA repair deficiencies.
Q2: What are the potential toxicities associated with USP1 inhibitors like this compound in animal models?
A2: Based on preclinical and clinical data from other USP1 inhibitors, the primary potential toxicities to monitor in animal models include:
-
Hematological Toxicity: Anemia is a common side effect observed with USP1 inhibitors. This may manifest as a decrease in red blood cell count, hemoglobin, and hematocrit.
-
Hepatotoxicity: Liver toxicity is another potential concern. Monitoring for elevated liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is crucial.
-
General Clinical Signs: Non-specific signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior should be closely monitored.
Q3: How can I establish a safe and effective starting dose for this compound in my animal model?
A3: A dose-escalation study is essential to determine the MTD of this compound in your specific animal model. This typically involves administering increasing doses of this compound to different cohorts of animals and closely monitoring for signs of toxicity. The highest dose that does not produce unacceptable toxicity is considered the MTD and can be used to guide the dose for efficacy studies.
Q4: What supportive care measures can be implemented to minimize this compound toxicity?
A4: Proactive supportive care can significantly improve the well-being of research animals and the quality of experimental data. Key measures include:
-
Nutritional Support: Ensure animals have easy access to palatable, high-quality food and water. In cases of significant weight loss or anorexia, providing nutritional supplements may be necessary.
-
Hydration: Monitor for dehydration, especially if diarrhea or vomiting occurs. Subcutaneous fluid administration can be a valuable supportive measure.
-
Environmental Enrichment: House animals in a comfortable and enriched environment to reduce stress.
-
Regular Monitoring: Conduct daily health checks to promptly identify and address any signs of toxicity.
Q5: How should I monitor for and manage hematological toxicity?
A5: Regular blood sampling for a complete blood count (CBC) is critical. If anemia is detected, potential interventions, depending on the severity and study goals, could include dose reduction or temporary cessation of treatment. In some cases, blood transfusions may be considered in valuable animal models, though this is a more intensive procedure.
Q6: What is the best practice for monitoring and managing potential hepatotoxicity?
A6: Serum biochemistry to measure liver enzymes (ALT, AST) should be performed at baseline and at regular intervals during the study. If significant elevations are observed, dose modification may be necessary. Histopathological examination of the liver at the end of the study is crucial to assess for any cellular damage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpectedly high toxicity at low doses | - Formulation issues (e.g., poor solubility, precipitation)- Incorrect dosing- Animal model hypersensitivity | - Verify the formulation and administration technique.- Re-run a small dose-range finding study with a wider dose range.- Consider a different animal strain or species if hypersensitivity is suspected. |
| Significant weight loss (>15-20%) | - Drug-induced anorexia, nausea, or gastrointestinal toxicity. | - Implement nutritional support (e.g., palatable diet, nutritional supplements).- Consider co-administration of an anti-emetic if nausea is suspected.- Evaluate for signs of gastrointestinal distress and provide appropriate supportive care. |
| Anemia (significant drop in hematocrit) | - Bone marrow suppression, a potential class effect of USP1 inhibitors. | - Monitor CBCs more frequently.- Implement a dose reduction or intermittent dosing schedule.- Consult with a veterinarian about potential supportive treatments. |
| Elevated liver enzymes (ALT/AST) | - Drug-induced hepatotoxicity. | - Reduce the dose of this compound.- Increase the frequency of liver enzyme monitoring.- At study termination, perform a thorough histopathological analysis of the liver. |
| High variability in toxicity between animals | - Inconsistent drug administration.- Individual animal differences in metabolism or health status. | - Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to improve statistical power.- Ensure all animals are of similar age, weight, and health status at the start of the study. |
Quantitative Data Summary
As specific quantitative toxicity data for this compound is not publicly available, this table provides a template for researchers to populate with their own dose-range finding study results.
| Dose of this compound (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Hematological Findings (e.g., % change in HCT) | Biochemical Findings (e.g., Mean ALT/AST levels) |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| Dose 4 |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Animal Model: Select a relevant rodent model (e.g., nude mice bearing human pancreatic cancer xenografts).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 animals per group).
-
Dose Selection: Based on in vitro IC50 values and any available data on similar compounds, select a starting dose and subsequent escalating doses (e.g., geometric progression).
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples at baseline and at the end of the study for CBC and serum biochemistry.
-
-
Endpoint: At the end of the study, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause >20% weight loss or other signs of severe toxicity.
Protocol 2: Monitoring for Hematological and Liver Toxicity
-
Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample from all animals for CBC and serum biochemistry analysis.
-
In-life Monitoring:
-
Collect blood samples (e.g., via tail vein or submandibular bleed) at regular intervals (e.g., weekly) throughout the study.
-
Monitor for clinical signs of anemia (e.g., pale mucous membranes, lethargy) and liver dysfunction (e.g., jaundice, abdominal swelling).
-
-
Terminal Sampling: At the study endpoint, collect a terminal blood sample via cardiac puncture for a final CBC and comprehensive serum biochemistry panel.
-
Histopathology: Collect and fix the liver and spleen in 10% neutral buffered formalin for histopathological evaluation.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Simplified signaling pathway of this compound.
Caption: Decision-making logic for managing adverse events.
I-138 degradation products and their impact on assays
Welcome to the technical support center for I-138, a potent and selective inhibitor of USP1-UAF1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise, with a focus on the potential impact of this compound degradation products on assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and reversible inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 of 4.1 nM.[1][2][3] Its IUPAC name is 2-(2-isopropylphenyl)-9-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-7,9-dihydro-8H-purin-8-one. It functions by binding to an allosteric pocket on the USP1-UAF1 complex.[1] This inhibition leads to an increase in the monoubiquitination of downstream targets like FANCD2 and PCNA, which are involved in DNA repair pathways.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in solvent) | -20°C | 1 month | Use fresh, anhydrous DMSO for preparing stock solutions.[4] |
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 99 mg/mL (201.01 mM).[4] It is critical to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4] For in vivo studies, specific formulations with PEG300, Tween80, and saline, or corn oil are recommended and should be prepared fresh for immediate use.[4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation studies for this compound are not extensively published, based on its chemical structure, several potential degradation pathways can be proposed. The molecule contains functional groups that could be susceptible to hydrolysis, oxidation, and photolysis under certain conditions.
-
Hydrolysis: The purin-8-one ring and the amide-like linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening. Pyrazole (B372694) derivatives have been noted to undergo hydrolysis, which could be analogous to the imidazole (B134444) and purine (B94841) rings in this compound.[5][6]
-
Oxidation: The benzyl (B1604629) group and the isopropylphenyl moiety could be susceptible to oxidation, potentially leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
-
Photodegradation: Aromatic systems, such as the purine and phenyl rings in this compound, can be susceptible to photodegradation upon exposure to light, particularly UV radiation. Studies on quinoline, another heterocyclic aromatic compound, have shown it degrades in sunlight.[7]
It is important to note that the trifluoromethyl group on the imidazole ring is generally very stable and resistant to chemical and metabolic degradation due to the high strength of the carbon-fluorine bond.[8][9]
Q5: How can I detect potential degradation of my this compound sample?
A5: The most reliable method for detecting degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can separate the parent this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower than expected activity in in-vitro assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | 1. Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh dilutions from a recently prepared stock solution for your experiments. 3. Analytical Confirmation: If possible, analyze the stock solution by HPLC to check for the presence of degradation products. |
| Compound Precipitation | 1. Check Solubility: Ensure that the final concentration of this compound in your assay buffer does not exceed its solubility limit. 2. Control DMSO Concentration: The final concentration of DMSO in the assay should not exceed 1% to avoid solubility issues and potential solvent effects on the assay. 3. Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation. |
| Assay Interference | 1. Fluorescence Interference: this compound, like many small molecules, may have intrinsic fluorescence. Run a control with the compound alone (without the enzyme or substrate) to check for any background fluorescence at the assay's excitation and emission wavelengths. |
Issue 2: Variability in cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | 1. Thorough Mixing: Ensure that the this compound stock solution is completely thawed and vortexed before making dilutions. 2. Accurate Pipetting: Use calibrated pipettes to ensure accurate and reproducible dilutions. |
| Cellular Health | 1. Solvent Toxicity: Ensure the final DMSO concentration is well-tolerated by your cell line. Run a vehicle control (DMSO only) to assess any cytotoxic effects of the solvent. 2. Compound Cytotoxicity: Determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). |
| Interaction with Media Components | 1. Serum Protein Binding: Be aware that this compound may bind to proteins in the cell culture serum, which can reduce its effective concentration. Consider this when interpreting dose-response curves. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program (example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µM).
4. Forced Degradation Studies (for method validation):
-
Acidic Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid this compound at 80°C.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) or sunlight.
-
Analyze samples at different time points to observe the degradation profile. The goal is to achieve 10-30% degradation to ensure the method can separate the degradants from the parent compound.
Visualizations
Signaling Pathway of USP1 Inhibition by this compound
Caption: Mechanism of this compound action on the DNA damage response pathway.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Assay Results
References
- 1. This compound | UPS1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing I-138 Bioavailability for In Vivo Studies
Welcome to the technical support center for I-138. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound in our mouse models after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities. For this compound, this is likely attributed to poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract.[1][2][3][4] Without efficient dissolution, the amount of drug available for absorption into the bloodstream is minimal and can be highly inconsistent. Another potential contributor could be low permeability across the intestinal wall.[5][6] Compounds with low solubility and low permeability are categorized as Biopharmaceutics Classification System (BCS) Class IV, which presents significant challenges for oral delivery.[1][7][8][9]
To systematically troubleshoot this issue, consider the following workflow:
Q2: What are some initial formulation strategies we can try to improve the oral absorption of this compound?
A2: For preclinical studies, a practical approach is to start with simple solubilization techniques. A common starting point is to use a co-solvent system.[2] One reported formulation for in vivo oral administration of this compound in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.[10] This type of vehicle aims to keep the drug in solution in the dosing formulation. However, upon administration and dilution in the aqueous environment of the GI tract, the drug may precipitate out, leading to low absorption.
If a simple co-solvent system is insufficient, more advanced formulation strategies should be considered. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[1][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[11][12][13][14]
-
Lipid-Based Formulations: These formulations can enhance oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[15][16][17][18][19]
Q3: How do we prepare a solid dispersion of this compound for our animal studies?
A3: A solid dispersion of this compound can be prepared by dispersing the compound in a hydrophilic carrier. Polyvinylpyrrolidone (PVP) is a commonly used carrier for this purpose.[11] The solvent evaporation method is a feasible technique at the laboratory scale. The goal is to create an amorphous form of this compound, which has higher solubility than its crystalline form.[11]
Below is a general protocol for preparing a solid dispersion of this compound using the solvent evaporation method.
Experimental Protocol: Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable solvent in which both this compound and PVP K30 are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Determine Drug-to-Carrier Ratio: Start by preparing solid dispersions with different weight ratios of this compound to PVP K30 (e.g., 1:2, 1:5, 1:10).
-
Dissolution: Dissolve the desired amounts of this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion (absence of a sharp melting peak for this compound).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystalline this compound.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion with that of the pure drug in simulated gastric and intestinal fluids.[20]
-
Reconstitution for Dosing: The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral gavage.
Q4: We are interested in trying a lipid-based formulation. Can you provide a starting point?
A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent strategy for improving the oral bioavailability of poorly water-soluble compounds.[17][18] These formulations consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon gentle agitation in the aqueous environment of the GI tract.[17] This maintains the drug in a solubilized state, facilitating its absorption.
Experimental Protocol: Development of a SEDDS Formulation for this compound
Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify excipients with the highest solubilizing capacity.
-
This involves adding an excess amount of this compound to a known volume of the excipient, followed by stirring or vortexing until equilibrium is reached. The supernatant is then analyzed (e.g., by HPLC) to determine the drug concentration.
-
-
Constructing a Ternary Phase Diagram (Optional but Recommended):
-
This helps to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-solvent.
-
Prepare various mixtures of the selected excipients and titrate with water, observing the formation of a clear or slightly bluish emulsion.
-
-
Preparation of the SEDDS Formulation:
-
Based on the screening results, prepare a formulation by mixing the selected oil, surfactant, and co-solvent in a clear glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40°C) to facilitate mixing, if necessary.
-
Add the required amount of this compound to the excipient mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Emulsion Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using a particle size analyzer. Droplet sizes in the nanometer range are desirable.
-
In Vitro Dissolution/Dispersion Testing: Assess the release of this compound from the SEDDS in simulated GI fluids.
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical data to illustrate the potential improvements in pharmacokinetic parameters of this compound with different formulation approaches.
| Formulation Approach | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 150 ± 45 | 100 (Reference) |
| Co-solvent Vehicle [10] | 50 | 120 ± 30 | 1.5 | 400 ± 90 | 267 |
| Solid Dispersion (1:5) | 50 | 350 ± 70 | 1.0 | 1200 ± 250 | 800 |
| SEDDS Formulation | 50 | 500 ± 100 | 0.5 | 1800 ± 350 | 1200 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
By systematically evaluating these formulation strategies, researchers can significantly improve the oral bioavailability of this compound, leading to more reliable and reproducible results in in vivo efficacy and safety studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nichd.nih.gov [nichd.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current approaches in lipid-based nanocarriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques | MDPI [mdpi.com]
assessing I-138 selectivity against other deubiquitinases
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of the deubiquitinase (DUB) inhibitor, I-138, against other deubiquitinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, reversible, and orally active inhibitor of Ubiquitin-Specific Peptidase 1 (USP1)-UAF1 complex.[1] It has an IC50 of 4.1 nM and a Ki of 5.4 nM for USP1-UAF1.[1] this compound is structurally related to the USP1 inhibitor ML323.[1]
Q2: How selective is this compound for USP1?
A2: this compound has demonstrated exceptional selectivity for USP1-UAF1. In a screening panel of 45 deubiquitinating enzymes, this compound showed minimal inhibition of other DUBs.[2] Notably, a concentration of 10 µM was required to achieve 50% inhibition of the closely related USP12-UAF1 and USP46-UAF1 complexes, indicating a selectivity of over 2,000-fold for USP1-UAF1.[2][3]
Q3: What are the key cellular effects of this compound?
A3: this compound effectively engages its target in cells, leading to the accumulation of monoubiquitinated FANCD2 and PCNA, which are known substrates of USP1.[1][2] It also inhibits the autocleavage of USP1 in cellular settings.[1][2]
Q4: What are the recommended assays to determine the selectivity of a DUB inhibitor like this compound?
A4: A combination of in vitro biochemical assays and cell-based assays is recommended.
-
Biochemical Assays: Fluorogenic substrate assays (e.g., using Ubiquitin-AMC or Ubiquitin-Rhodamine) are widely used for high-throughput screening and to determine IC50 values against a panel of purified DUBs.[4][5]
-
Cell-Based Assays: Assays like the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure inhibitor activity in a more physiologically relevant context, such as in cell lysates.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in Ub-AMC/Rho assay | - Autofluorescence of the test compound.- Contaminated buffer or microplate. | - Run a control plate with the compound alone to measure its intrinsic fluorescence and subtract it from the assay readings.- Use high-quality, non-binding black microplates.[9]- Prepare fresh assay buffers. |
| Low signal or no enzyme activity | - Inactive enzyme.- Incorrect buffer conditions (pH, reducing agents).- Substrate degradation. | - Ensure proper storage and handling of recombinant DUBs.- Optimize assay buffer; most cysteine-protease DUBs are more active at a slightly basic pH (e.g., pH 8.0) and in the presence of a reducing agent like DTT.[10]- Aliquot and store fluorogenic substrates protected from light.[11] |
| Inconsistent IC50 values | - Compound precipitation at higher concentrations.- Variability in enzyme activity between batches.- Incorrect data fitting. | - Check the solubility of this compound in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%).[12]- Qualify each new batch of enzyme.- Use a four-parameter logistical (4PL) model for curve fitting to determine the IC50.[13] |
| Discrepancy between biochemical and cell-based assay results | - Poor cell permeability of the inhibitor.- The inhibitor is a substrate for efflux pumps.- The inhibitor is metabolized in cells.- The target DUB is in a complex in cells, altering its conformation and inhibitor binding. | - If a compound is active in a biochemical assay but not in a cell-based assay, it may indicate poor membrane permeability.[14]- Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells.- Use cell lines with and without the target DUB (e.g., via CRISPR/Cas9 knockout) to confirm on-target effects.[2] |
| Inhibitor appears to be non-selective in a broad panel screen | - The inhibitor may genuinely target multiple DUBs.[15]- Off-target effects unrelated to DUB inhibition.- Assay interference. | - Confirm hits with orthogonal assays (e.g., a different substrate or detection method).- For covalent inhibitors, mass spectrometry can be used to identify the modified residue(s).- Use counter-screening assays to identify promiscuous inhibitors or compounds that interfere with the assay technology (e.g., AlphaLISA bead integrity).[7] |
Quantitative Data: this compound Selectivity Profile
| Deubiquitinase | IC50 | Fold Selectivity vs. USP1-UAF1 |
| USP1-UAF1 | 4.1 nM | 1 |
| USP12-UAF1 | >10,000 nM | >2439 |
| USP46-UAF1 | >10,000 nM | >2439 |
| Panel of 42 other DUBs | No significant inhibition at 10 µM | >2439 |
Data sourced from a DUBprofiler™ screen.[2][3]
Experimental Protocols
In Vitro Deubiquitinase Inhibition Assay (Ub-AMC/Rhodamine)
This protocol is a generalized procedure for determining the IC50 of this compound against a panel of purified DUBs using a fluorogenic substrate.
Materials:
-
Purified recombinant DUB enzymes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ubiquitin-AMC or Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Black, non-binding 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Enzyme Preparation: Dilute the DUB enzyme to a 2X working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Assay Plate Setup:
-
Add 25 µL of the 2X DUB enzyme solution to each well.
-
Add 25 µL of the this compound serial dilutions to the appropriate wells. Include wells with buffer and DMSO as a negative control (100% activity) and a known pan-DUB inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.[16]
-
-
Reaction Initiation: Prepare a 2X solution of the Ub-AMC or Ub-Rhodamine substrate in assay buffer. Add 50 µL of the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes using the appropriate excitation/emission wavelengths (Ub-AMC: ~350 nm Ex / ~460 nm Em; Ub-Rhodamine: ~485 nm Ex / ~535 nm Em).[4][10]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]
-
Cell Lysate-Based AlphaLISA DUB Inhibition Assay
This protocol outlines a method to assess this compound's activity against a target DUB in a cell lysate context.
Materials:
-
HEK293T cells overexpressing HA-tagged DUB of interest
-
This compound stock solution
-
Cell Lysis Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.5% NP-40, protease inhibitors
-
Biotinylated ubiquitin-based activity probe (e.g., Biotin-Ub-VME)
-
AlphaLISA Anti-HA Acceptor beads
-
Streptavidin-coated Donor beads
-
White, opaque 384-well microplates
-
Alpha-enabled plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest HEK293T cells expressing the HA-tagged DUB.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.[7]
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Dilute the cell lysate to an optimized concentration in assay buffer.
-
Add the diluted lysate to the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO control to the wells and incubate for 30-60 minutes at room temperature.
-
-
Probe Labeling:
-
Add the biotinylated ubiquitin probe to each well to a final concentration of ~1 µM.
-
Incubate for 60-90 minutes at room temperature to allow covalent labeling of the active DUB.[17]
-
-
AlphaLISA Detection:
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the DUB by this compound, preventing the probe from binding to the enzyme. Calculate IC50 values as described for the biochemical assay.
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: Principle of the AlphaLISA DUB inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of DUB activity and specificity by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Head-to-Head Comparison of USP1 Inhibitors: I-138 versus ML323
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the therapeutic potential of targeting the deubiquitinase USP1 (Ubiquitin-Specific Protease 1). This guide provides an objective comparison of two prominent, structurally related USP1 inhibitors, I-138 and ML323, summarizing their performance based on experimental data and outlining the methodologies for key validation assays.
USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), plays a crucial role in DNA damage response pathways by deubiquitinating key proteins such as PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2).[1] Inhibition of USP1-UAF1 can potentiate the cytotoxicity of DNA-damaging agents like cisplatin (B142131), making it an attractive target for cancer therapy.[1][2] Both this compound and ML323 are reversible, allosteric inhibitors that bind to a cryptic pocket in USP1, leading to the disruption of its catalytic activity.[3][4]
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for this compound and ML323, highlighting the superior potency of this compound.
| Parameter | This compound | ML323 | Reference(s) |
| Biochemical Potency (IC50) | |||
| USP1-UAF1 (Ub-Rho assay) | 4.1 nM | 76 nM | [5][6] |
| USP1-UAF1 (Ub-Rho cleavage assay) | 4.1 nM | 569 nM | [7] |
| Binding Affinity (Ki) | 5.4 nM | 68 nM | [5][6] |
| Cellular Efficacy | |||
| Viability IC50 (MDA-MB-436 cells) | 50 nM | Not explicitly stated | [3] |
| Selectivity | >2,000-fold over a panel of 45 DUBs.[7] Some inhibition of USP12/46 at 10 µM.[8] | Highly selective against human DUBs, deSUMOylase, and deneddylase.[6] Shows some inhibition of USP12 and USP46 at higher concentrations.[8][9] | [6][7][8][9] |
| Oral Bioavailability | Orally active in vivo.[5] | Not explicitly stated for in vivo oral administration. | [5] |
Mechanism of Action and Cellular Effects
Both this compound and ML323 function as allosteric inhibitors of the USP1-UAF1 deubiquitinase complex.[3] They bind to a cryptic site within USP1, which disrupts the protein's hydrophobic core and induces conformational changes in the active site, thereby inhibiting its deubiquitinating activity.[4]
In a cellular context, treatment with either inhibitor leads to the accumulation of monoubiquitinated PCNA and FANCD2.[1][5][10] This is a direct consequence of USP1 inhibition and serves as a key pharmacodynamic biomarker. The accumulation of ubiquitinated PCNA can lead to replication stress and DNA damage, which is particularly cytotoxic to cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7][11] this compound has been shown to induce single-strand DNA gaps and overcome PARP inhibitor resistance in BRCA1-deficient cancer models.[11][12]
Signaling Pathway of USP1 Inhibition
Caption: USP1-UAF1 signaling pathway and its inhibition by this compound and ML323.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize USP1 inhibitors.
Biochemical USP1-UAF1 Inhibition Assay (Fluorogenic)
This assay quantitatively measures the enzymatic activity of the USP1-UAF1 complex and the potency of inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho) or Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[6][13] Cleavage of the substrate by active USP1-UAF1 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT).[4]
-
Reconstitute purified recombinant USP1-UAF1 complex to a working concentration (e.g., 0.008 nM).[14]
-
Prepare a stock solution of the fluorogenic substrate (e.g., 100 nM Ub-Rho).[14]
-
Prepare serial dilutions of the test inhibitors (this compound, ML323) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration does not exceed 1%.[15]
-
-
Assay Procedure (96-well or 1536-well format):
-
Add a small volume of diluted USP1-UAF1 enzyme to each well of a black microplate.
-
Add the test inhibitor dilutions to the respective wells. For controls, add DMSO vehicle (positive control) or buffer without enzyme (negative control).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.[15]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[15]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm for Rhodamine 110; Ex/Em = 350/460 nm for AMC).[15]
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition relative to the positive control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.[14]
-
Cellular Western Blot Assay for PCNA and FANCD2 Ubiquitination
This assay confirms the on-target activity of the inhibitors in a cellular environment by detecting the accumulation of ubiquitinated substrates.
Principle: Cells are treated with the USP1 inhibitor, and whole-cell lysates are analyzed by Western blotting to detect the ubiquitinated forms of PCNA and FANCD2, which appear as distinct, higher molecular weight bands.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-436, HAP-1, or HEK293T) and allow them to adhere overnight.[1][5]
-
Treat the cells with various concentrations of the USP1 inhibitor (e.g., 0.01-10 µM this compound) or DMSO as a vehicle control for a specified duration (e.g., 4, 24, or 48 hours).[5][16]
-
Optional: To induce DNA damage and enhance the signal, co-treat with an agent like cisplatin (e.g., 100 µM).[1]
-
-
Cell Lysis:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide (B121943) gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for PCNA and FANCD2. Use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as bands shifted by approximately 8 kDa.
-
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating and comparing USP1 inhibitors.
Conclusion
Both this compound and ML323 are valuable chemical tools for studying the function of USP1. The available data indicates that this compound is a significantly more potent inhibitor of the USP1-UAF1 complex both biochemically and in cellular models.[5] Furthermore, its demonstrated oral activity makes it a more suitable candidate for in vivo studies.[5] ML323 remains a well-characterized and highly selective probe, foundational in establishing USP1 as a druggable target. The choice between these inhibitors will depend on the specific experimental context, with this compound offering a clear advantage in potency for studies requiring maximal USP1 inhibition at lower concentrations and for translational research progressing towards in vivo models.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | UPS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of I-138 and Other USP1 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR), has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides an objective comparison of the preclinical and clinical efficacy of I-138, a potent USP1 inhibitor, with other notable inhibitors in this class. The information is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and drug development.
Mechanism of Action: Targeting the DNA Damage Response
USP1 plays a critical role in DNA repair by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] Monoubiquitination of PCNA and FANCD2 is essential for activating the translesion synthesis (TLS) and Fanconi Anemia (FA) pathways, respectively, which allow cells to tolerate and repair DNA damage.[1] By inhibiting USP1, these repair pathways are disrupted, leading to an accumulation of DNA damage and subsequent cell death, an effect that is particularly pronounced in cancer cells with pre-existing DNA repair defects.[1] This concept, known as synthetic lethality, forms the basis of the therapeutic potential of USP1 inhibitors.[2]
Below is a diagram illustrating the central role of USP1 in the DNA damage response and the mechanism of action of USP1 inhibitors.
References
Unlocking Synergistic Lethality: A Comparative Guide to the Combination of I-138 and Olaparib in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic anti-tumor effects observed with the combination of I-138, a USP1 inhibitor, and olaparib (B1684210), a PARP inhibitor. This guide details the enhanced efficacy, underlying mechanisms, and relevant experimental data supporting this promising therapeutic strategy, particularly in the context of BRCA-deficient and PARP inhibitor-resistant cancers.
The combination of this compound and olaparib has demonstrated significant synergistic activity in preclinical cancer models. This synergy is primarily attributed to the distinct but complementary roles of USP1 and PARP in the DNA damage response (DDR). Olaparib, a potent PARP inhibitor, blocks the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired SSBs lead to the formation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.
This compound, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), targets a different facet of the DDR. USP1 is responsible for deubiquitinating PCNA (Proliferating Cell Nuclear Antigen) and FANCD2, key proteins in the translesion synthesis (TLS) and Fanconi anemia (FA) pathways, respectively. Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated PCNA at the replication fork, resulting in the formation of single-stranded DNA (ssDNA) gaps. This accumulation of ssDNA gaps is a key mechanism of cytotoxicity for USP1 inhibitors in BRCA1-deficient cells.
The synergistic effect of combining this compound and olaparib stems from the dual assault on DNA repair mechanisms. Olaparib's inhibition of SSB repair, coupled with this compound's induction of ssDNA gaps, creates an overwhelming level of DNA damage that even cancer cells with some residual repair capacity cannot overcome. This is particularly relevant in the context of acquired resistance to PARP inhibitors, where cancer cells may have developed mechanisms to restore some level of HR function or stabilize replication forks. The addition of a USP1 inhibitor can re-sensitize these resistant cells to PARP inhibition. Preclinical studies have shown that the combination of a USP1 inhibitor and a PARP inhibitor can lead to tumor regressions in multiple patient-derived xenograft (PDX) models and is generally well-tolerated.[1]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-cancer activity of the this compound and olaparib combination.
| Cell Line | Drug | IC50 (µM) | Combination Effect | Reference |
| BRCA1-deficient cells | Olaparib | Not Specified | - | [1] |
| This compound + Olaparib | 40-fold reduction compared to Olaparib alone | Synergy | [1] |
Note: Specific IC50 values for this compound and the combination in this direct comparison were not available in the public domain at the time of this review. The data indicates a significant synergistic effect.
In Vivo Efficacy
Preclinical in vivo studies using patient-derived xenograft (PDX) models of BRCA-mutant cancers have demonstrated the potent anti-tumor activity of a USP1 inhibitor (KSQ-4279, a compound with a similar mechanism to this compound) in combination with olaparib.
| PDX Model | Treatment | Tumor Growth Inhibition | Reference |
| BRCA-mutant Ovarian Cancer | Olaparib | Partial Sensitivity | [1] |
| KSQ-4279 | Monotherapy Activity | [1] | |
| KSQ-4279 + Olaparib | Significant and durable tumor regressions | [1] | |
| BRCA-mutant Triple-Negative Breast Cancer | Olaparib | Partial Sensitivity | [1] |
| KSQ-4279 + Olaparib | Significant and durable tumor regressions | [1] |
Mechanism of Action: A Dual Attack on DNA Repair
The synergistic lethality of the this compound and olaparib combination is rooted in the simultaneous disruption of two critical DNA damage response pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of synergistic lethality with this compound and olaparib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, olaparib, or the combination of both drugs for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, olaparib, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
DNA Damage Analysis (γH2AX Staining)
-
Cell Treatment and Fixation: Grow cells on coverslips and treat with the drugs for 24 hours. Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with an anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound and olaparib.
Caption: Experimental workflow for evaluating this compound and olaparib synergy.
Conclusion and Future Directions
The synergistic combination of the USP1 inhibitor this compound and the PARP inhibitor olaparib represents a highly promising therapeutic strategy for cancers with deficiencies in DNA damage repair, including those that have developed resistance to PARP inhibitor monotherapy. The distinct and complementary mechanisms of action, leading to an overwhelming burden of DNA damage, provide a strong rationale for their combined use.
Future research should focus on obtaining more detailed quantitative data from preclinical studies to optimize dosing and scheduling. Further elucidation of the intricate molecular pathways involved will aid in identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. Ultimately, well-designed clinical trials are warranted to translate these compelling preclinical findings into effective treatments for patients with difficult-to-treat cancers.
References
On-Target Effects of I-138 in HAP-1 Cells: A Comparative Analysis
Introduction
Validating the on-target effects of a novel therapeutic agent is a critical step in drug development. This guide provides a comparative analysis of the on-target effects of the hypothetical compound I-138 in the HAP-1 cell line. HAP-1 cells, a near-haploid human cell line, are a powerful tool for genetic screens and drug validation due to their single-copy genome, which allows for the clear observation of phenotypes resulting from genetic modifications.[1][2][3] This guide will detail the experimental validation of this compound's effects on its intended target and compare its performance with an alternative compound.
Hypothetical Target and Mechanism of Action
For the purpose of this guide, we will assume this compound is a potent and selective inhibitor of Target Kinase X (TKX) , a key regulator in the DNA damage response (DDR) pathway. TKX is hypothesized to phosphorylate and activate downstream effectors that promote cell cycle arrest and DNA repair upon genotoxic stress.
Comparative Compound
For this analysis, this compound will be compared to Compound-Y , a known, commercially available inhibitor of TKX.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments designed to validate and compare the on-target effects of this compound and Compound-Y in HAP-1 cells.
Table 1: Biochemical Assay - Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | TKX | 5.2 |
| Compound-Y | TKX | 15.8 |
Table 2: Target Engagement in HAP-1 Cells - Cellular Thermal Shift Assay (CETSA)
| Compound (1 µM) | Target | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | TKX | 48.5 | - |
| This compound | TKX | 54.2 | +5.7 |
| Compound-Y | TKX | 52.1 | +3.6 |
Table 3: Downstream Pathway Modulation - Western Blot Analysis
| Treatment | p-Substrate-Z (Ser123) / Total Substrate-Z |
| Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | 0.15 |
| Compound-Y (100 nM) | 0.45 |
Table 4: Cell Viability in HAP-1 WT vs. HAP-1 TKX-KO Cells
| Cell Line | Compound | GI50 (nM) |
| HAP-1 WT | This compound | 25 |
| HAP-1 TKX-KO | This compound | > 10,000 |
| HAP-1 WT | Compound-Y | 80 |
| HAP-1 TKX-KO | Compound-Y | > 10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound-Y against purified TKX.
-
Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human TKX was incubated with a biotinylated peptide substrate and ATP in the presence of serial dilutions of the test compounds. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate were added. The TR-FRET signal was measured, and IC50 values were calculated using a four-parameter logistic fit.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound and Compound-Y with TKX in intact HAP-1 cells.
-
Method: HAP-1 cells were treated with vehicle, this compound (1 µM), or Compound-Y (1 µM) for 1 hour. Cells were harvested, washed, and resuspended in PBS. The cell suspension was aliquoted and heated to a range of temperatures. After heating, cells were lysed by freeze-thawing, and the soluble fraction was separated by centrifugation. The amount of soluble TKX at each temperature was determined by Western blotting. The melting temperature (Tagg) was determined for each condition.
Western Blot Analysis
-
Objective: To measure the effect of this compound and Compound-Y on the phosphorylation of a known downstream substrate of TKX.
-
Method: HAP-1 cells were treated with vehicle, this compound (100 nM), or Compound-Y (100 nM) for 2 hours before being exposed to a DNA damaging agent to activate the TKX pathway. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated form of Substrate-Z (p-Substrate-Z) and total Substrate-Z. Densitometry was used to quantify the band intensities.
Cell Viability Assay
-
Objective: To assess the dependence of the cytotoxic effects of this compound and Compound-Y on the presence of TKX.
-
Method: Wild-type (WT) HAP-1 cells and CRISPR/Cas9-generated TKX knockout (KO) HAP-1 cells were seeded in 96-well plates.[4][5] The following day, cells were treated with a range of concentrations of this compound or Compound-Y. After 72 hours, cell viability was assessed using a resazurin-based assay. The half-maximal growth inhibition (GI50) values were calculated.
Visualizations
Signaling Pathway
References
- 1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 [frontiersin.org]
- 3. HAP1 cells - Wikipedia [en.wikipedia.org]
- 4. HAP1 cell lines - are they the right cell model for you? [horizondiscovery.com]
- 5. How do HAP1 knockout cell lines work? [horizondiscovery.com]
I-138 as an Alternative to PARP Inhibitors: A Comparative Guide
It appears that "I-138" is not a publicly recognized designation for a specific DNA damage repair (DDR) inhibitor in the current scientific literature. The term may refer to an internal compound code not yet disclosed publicly, a misnomer, or a hypothetical molecule.
However, to fulfill the request for a comparative guide, this document will proceed by using "this compound" as a placeholder for a novel, hypothetical DNA damage repair inhibitor. This guide will compare this hypothetical "this compound" to the well-established class of PARP (Poly (ADP-ribose) polymerase) inhibitors, which are a cornerstone of DDR-targeted cancer therapy.[1][2][3] This approach will provide a framework for evaluating a new DDR inhibitor against the current standard of care, adhering to the specified format for researchers, scientists, and drug development professionals.
The inhibition of DNA damage repair pathways is a clinically validated strategy in oncology.[1] By targeting the cellular machinery that repairs DNA, cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, can be selectively killed through a concept known as synthetic lethality.[1] PARP inhibitors were the first class of drugs to successfully exploit this concept in the clinic.[2][4] This guide provides a comparative overview of a hypothetical novel DDR inhibitor, "this compound," and the established class of PARP inhibitors.
Mechanism of Action
PARP inhibitors primarily work by trapping PARP enzymes on DNA at sites of single-strand breaks.[5] This trapping prevents the repair of these breaks, leading to the formation of more cytotoxic double-strand breaks during DNA replication.[5] In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[1]
For the purpose of this guide, we will hypothesize that This compound is a potent and selective inhibitor of a key downstream effector in the Fanconi Anemia (FA) pathway, a critical pathway for the repair of interstrand crosslinks and replication fork stabilization. Inhibition of this pathway would also lead to an accumulation of DNA damage and be synthetically lethal with other DDR defects.
Comparative In Vitro Efficacy
The following table summarizes hypothetical in vitro data for this compound compared to established PARP inhibitors in various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
| Compound | Target Pathway | Cell Line (BRCA status) | IC50 (nM) | γH2AX Foci Formation (at 100 nM) |
| This compound (Hypothetical) | Fanconi Anemia | CAPAN-1 (BRCA2 mut) | 15 | ++++ |
| MDA-MB-436 (BRCA1 mut) | 25 | ++++ | ||
| HeLa (BRCA wt) | >10,000 | + | ||
| Olaparib | PARP | CAPAN-1 (BRCA2 mut) | 20 | +++ |
| MDA-MB-436 (BRCA1 mut) | 30 | +++ | ||
| HeLa (BRCA wt) | >10,000 | + | ||
| Niraparib | PARP | CAPAN-1 (BRCA2 mut) | 10 | +++ |
| MDA-MB-436 (BRCA1 mut) | 18 | +++ | ||
| HeLa (BRCA wt) | >8,000 | + |
Data is hypothetical for illustrative purposes.
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., CAPAN-1, MDA-MB-436) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the inhibitor (this compound, Olaparib, etc.) is prepared in culture medium. The existing medium is removed from the wells and 100 µL of the drug-containing medium is added. Cells are incubated for 72-96 hours.
-
Viability Assessment: 10 µL of a resazurin-based reagent (e.g., PrestoBlue™) is added to each well. Plates are incubated for 1-2 hours at 37°C.
-
Data Acquisition: Fluorescence (Ex/Em ~560/590 nm) is measured using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to vehicle-treated controls. IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software.
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a 24-well plate. They are treated with the respective inhibitors at a specified concentration (e.g., 100 nM) for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Coverslips are blocked with 5% BSA in PBS for 1 hour. They are then incubated with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C. The next day, after washing, they are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Nuclei are counterstained with DAPI. Coverslips are mounted on glass slides. Images are captured using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per nucleus is quantified using ImageJ or other image analysis software.
Comparative In Vivo Efficacy
The following table presents hypothetical data from a mouse xenograft model using the BRCA1-mutant breast cancer cell line MDA-MB-436. Tumor growth inhibition (TGI) is a measure of the drug's effectiveness in slowing tumor growth compared to a vehicle control.
| Compound | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Body Weight Change |
| Vehicle Control | N/A | 0% | +2% |
| This compound (Hypothetical) | 50 mg/kg, oral, daily | 85% | -3% |
| Olaparib | 100 mg/kg, oral, daily | 70% | -5% |
Data is hypothetical for illustrative purposes.
Potential Advantages of this compound as an Alternative
-
Novel Mechanism of Action: By targeting a different pathway (Fanconi Anemia) than PARP inhibitors, this compound could be effective in tumors that have developed resistance to PARP inhibition.[6] Mechanisms of PARP inhibitor resistance often involve the restoration of homologous recombination repair, which might not affect the sensitivity to an FA pathway inhibitor.[6]
-
Different Toxicity Profile: The side effects of PARP inhibitors are primarily hematological (anemia, neutropenia, thrombocytopenia) and gastrointestinal (nausea, vomiting).[7] this compound, with its distinct target, might have a different and potentially more manageable safety profile, which would need to be determined in clinical trials.
-
Synergistic Combinations: this compound could potentially be combined with PARP inhibitors to achieve a greater anti-tumor effect by blocking two distinct but complementary DNA repair pathways. It could also be combined with other agents like chemotherapy or radiotherapy.[3][4]
Conclusion
While "this compound" is a hypothetical agent for this guide, the framework presented here illustrates the necessary comparisons for evaluating any new DNA damage repair inhibitor against the established class of PARP inhibitors. A successful alternative would ideally demonstrate a differentiated mechanism of action, efficacy in resistant settings, and a favorable safety profile. The true potential of any new investigational drug can only be determined through rigorous preclinical and clinical evaluation.
References
- 1. brieflands.com [brieflands.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Approaches with DNA Damage Response Inhibitors for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
Comparative Analysis of USP1 Inhibitors: I-138 vs. KSQ-4279
A Detailed Guide for Researchers in Oncology and Drug Development
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of Ubiquitin-Specific Protease 1 (USP1) have emerged as a promising strategy, particularly for tumors with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a detailed comparative analysis of two key preclinical USP1 inhibitors: I-138 and KSQ-4279. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the characteristics and potential of these molecules.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and KSQ-4279 are potent, orally active, and reversible small molecule inhibitors of the USP1-UAF1 deubiquitinase complex.[1][2] USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (ub-PCNA) and FANCD2, which in turn induces replication stress, stalls DNA replication forks, and ultimately leads to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[3][4]
This compound, structurally related to the tool compound ML323, binds to an allosteric pocket on USP1, a mode of inhibition that is synergistic with ubiquitin binding.[3] Similarly, KSQ-4279 is a selective inhibitor of USP1.[2] The accumulation of ubiquitinated substrates and subsequent cell cycle arrest and apoptosis in BRCA-mutant cells is a shared mechanistic feature of both compounds.[2][3]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound and KSQ-4279 from various preclinical studies. It is important to note that these data are not from head-to-head studies and experimental conditions may vary.
| Parameter | This compound | KSQ-4279 | Reference |
| Target | USP1-UAF1 Complex | USP1 | [1][2] |
| IC50 (USP1-UAF1) | 4.1 nM | 11 ± 3 nM | [1][5] |
| Binding Mechanism | Reversible, Allosteric | Not explicitly stated, but potent inhibitor | [1] |
| Cellular Activity | Induces monoubiquitination of FANCD2 and PCNA | Induces accumulation of mono-ubiquitinated substrates | [1][2] |
| Selectivity | >2,000-fold selective for USP1-UAF1 over USP12-UAF1 and USP46-UAF1 | Highly selective for USP1 relative to other deubiquitinating enzymes | [1][6] |
Table 1: Biochemical and Cellular Activity Comparison
| Cell Line | Genetic Background | This compound Effect | KSQ-4279 Effect | Reference |
| MDA-MB-436 | BRCA1 mutant (Breast Cancer) | Dose-dependent inhibition of viability | Induces accumulation of ub-PCNA and ub-FANCD2 | [3][4] |
| UWB1.289 | BRCA1 mutant (Ovarian Cancer) | Loss of viability | Not specified | [3] |
| HCC1954 | BRCA1 wild-type (Breast Cancer) | No effect on viability | Not specified | [7] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Model | Treatment | Dose | Outcome | Reference |
| MDA-MB-436 Xenograft | This compound (monotherapy) | 50 mg/kg/day (oral) | Modest antitumor activity | [7] |
| MDA-MB-436 Xenograft | This compound + Niraparib (PARP inhibitor) | 50 mg/kg/day (this compound) | Synergistic tumor inhibition | [7] |
| Ovarian PDX Model | KSQ-4279 (monotherapy) | 100 mg/kg and 300 mg/kg | 102% and 105% tumor growth inhibition vs. control, respectively | [2] |
| Ovarian and TNBC PDX Models | KSQ-4279 + Olaparib (PARP inhibitor) | Not specified | Durable tumor regressions | [2] |
Table 3: In Vivo Antitumor Activity
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and KSQ-4279.
Cell Viability Assay (this compound)
-
Cell Seeding: MDA-MB-436 (BRCA1 mutant) and HCC1954 (BRCA1 wild-type) cells were seeded in 96-well plates.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.01 to 10 µM for 10 days.
-
Readout: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]
In Vivo Xenograft Study (this compound)
-
Animal Model: Mice bearing MDA-MB-436 tumors.
-
Treatment: this compound was administered orally at a dose of 50 mg/kg/day for 41 days. For combination studies, the PARP inhibitor Niraparib was also administered.
-
Outcome Measures: Tumor growth was monitored over the course of the treatment.[7]
In Vivo Patient-Derived Xenograft (PDX) Study (KSQ-4279)
-
Animal Model: Immunocompromised mice bearing patient-derived ovarian cancer xenografts.
-
Treatment: KSQ-4279 was administered orally at doses of 100 mg/kg and 300 mg/kg.
-
Outcome Measures: Tumor growth was measured and compared to a vehicle control group.[2]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of USP1 inhibition by this compound and KSQ-4279.
Caption: General experimental workflow for preclinical evaluation of USP1 inhibitors.
Conclusion
Both this compound and KSQ-4279 are promising preclinical USP1 inhibitors with demonstrated activity against cancer cells harboring DNA damage repair deficiencies. While both compounds share a common mechanism of action, the available data suggests potential differences in their potency and selectivity that warrant further investigation. KSQ-4279 has progressed to Phase 1 clinical trials, indicating a more advanced stage of development. The synergistic effects of both inhibitors with PARP inhibitors highlight a compelling therapeutic strategy for overcoming resistance and enhancing efficacy in targeted patient populations. This comparative guide provides a foundational overview based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information to guide their own studies in this exciting area of cancer research.
References
- 1. ksqtx.com [ksqtx.com]
- 2. ksqtx.com [ksqtx.com]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
I-138: A Potent USP1 Inhibitor Demonstrating Selective Efficacy Against BRCA-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of I-138, a novel and potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), against various cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, offers an objective comparison of this compound's performance, highlighting its potential as a therapeutic agent, particularly in cancers with BRCA mutations.
Potency and Selectivity of this compound
This compound is a reversible, orally active inhibitor of the USP1-UAF1 complex with a high degree of potency, exhibiting an IC50 of 4.1 nM and a Ki of 5.4 nM.[1] Its mechanism of action involves the induction of monoubiquitination of FANCD2 and PCNA in cells.[1] Preclinical studies have demonstrated that this compound preferentially targets and kills BRCA1-deficient ovarian and breast cancer cells.[2][3]
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines, showing a clear selectivity for those with deficiencies in the BRCA pathway.
| Compound | Cell Line | Genotype | Assay Type | Potency (IC50/Effect) | Reference |
| This compound | MDA-MB-436 | BRCA1 mutant | Cell Viability (10 days) | Dose-dependent inhibition | [1][4] |
| This compound | HCC1954 | BRCA1/2 WT | Cell Viability (10 days) | No significant effect | [1][4] |
| This compound | UWB1.289 | BRCA1 null | Clonogenic Assay (14 days) | Significant reduction in colonies | [4] |
| This compound + Olaparib | MDA-MB-436 | BRCA1 mutant | Cell Viability | Synergistic cell killing | [4] |
| ML323 (related USP1 inhibitor) | - | - | USP1-UAF1 biochemical assay | IC50: 76 nM | [5] |
| Pimozide (repurposed USP1 inhibitor) | - | - | USP1/UAF1 biochemical assay | Ki: 0.5 µM | [6] |
| GW7647 (repurposed USP1 inhibitor) | - | - | USP1/UAF1 biochemical assay | Ki: 0.7 µM | [6] |
Experimental Protocols
The evaluation of this compound's potency and mechanism of action involves several key experimental methodologies.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, HCC1954) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01-10 µM) or a vehicle control (e.g., DMSO).[1] For combination studies, a second drug like a PARP inhibitor is added concurrently.
-
Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to assess long-term effects on cell proliferation.[4]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP. The signal is read using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated controls to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve.
Single-Stranded DNA (ssDNA) Gap Accumulation Assay (S1 Nuclease Fiber Assay)
This modified DNA fiber assay is used to detect the presence of ssDNA gaps in replicating DNA, a key consequence of USP1 inhibition in BRCA-deficient cells.[2][3]
-
Cell Labeling: Cells are sequentially pulsed with two different thymidine (B127349) analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), to label replicating DNA.[7]
-
Drug Treatment: Cells are treated with this compound during the IdU labeling period.
-
DNA Fiber Spreading: Cells are harvested, lysed, and the DNA is stretched on microscope slides.
-
S1 Nuclease Digestion: The stretched DNA fibers are treated with S1 nuclease, an enzyme that specifically cleaves ssDNA.[8][9] The presence of ssDNA gaps will result in the fragmentation of the IdU-labeled tracts.
-
Immunodetection: The labeled DNA fibers are visualized using fluorescently labeled antibodies specific for CldU and IdU.
-
Microscopy and Analysis: The lengths of the CldU and IdU tracts are measured using fluorescence microscopy. A reduction in the length of the IdU tract after S1 nuclease treatment indicates the accumulation of ssDNA gaps.[7]
Accelerated Native Isolation of Proteins on Nascent DNA (aniPOND)
This technique is used to identify proteins associated with the replication fork, providing insights into the molecular consequences of this compound treatment.[2]
-
EdU Labeling: Cells are pulsed with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog that is incorporated into newly synthesized DNA.
-
Cell Lysis and Nuclei Isolation: Cells are lysed, and the nuclei are isolated.
-
Click Chemistry: Biotin azide (B81097) is covalently attached to the EdU-labeled DNA via a copper-catalyzed "click" reaction.
-
Chromatin Solubilization: Chromatin is sheared and solubilized.
-
Streptavidin Pulldown: The biotinylated nascent DNA, along with its associated proteins, is captured using streptavidin-coated magnetic beads.
-
Protein Analysis: The captured proteins are eluted and identified by Western blotting or mass spectrometry. This allows for the detection of proteins like ubiquitinated PCNA at the replication fork.[2]
Visualizations
Experimental Workflow for Evaluating this compound Potency
Caption: Workflow for assessing this compound's anticancer activity.
Signaling Pathway of USP1 Inhibition in BRCA-Deficient Cells
Caption: this compound's mechanism leading to synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Post-Replicative Gaps Accumulation and Repair in Human Cells Using the DNA Fiber Assay [jove.com]
- 9. Detection of Post-Replicative Gaps Accumulation and Repair in Human Cells Using the DNA Fiber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of I-138 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical USP1 inhibitor I-138 with alternative compounds. It summarizes key experimental data and outlines detailed protocols for assessing inhibitor activity, facilitating the design and interpretation of cross-laboratory validation studies.
This compound is a potent and selective, orally active, reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the monoubiquitination of FANCD2 and PCNA, key proteins in the Fanconi anemia and translesion synthesis pathways, respectively.[3] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] This guide provides a comparative overview of this compound and other USP1 inhibitors, along with standardized protocols to facilitate the cross-validation of their activity in different laboratory settings.
Comparative Efficacy of USP1 Inhibitors
The following table summarizes the reported in vitro and in vivo activities of this compound and a selection of alternative USP1 inhibitors. This data provides a baseline for comparing the potency and efficacy of these compounds across different experimental systems.
| Compound | Target | IC50 (nM) | Cell-Based Activity | In Vivo Model | Key Findings |
| This compound | USP1-UAF1 | 4.1[1][2] | Induces FANCD2 and PCNA monoubiquitination; inhibits viability of BRCA-mutant cells.[1][4][5] | MDA-MB-436 breast cancer xenograft (mice) | Modest single-agent antitumor activity; significant synergy with PARP inhibitors.[1][4] |
| KSQ-4279 (RO7623066) | USP1 | N/A | Anti-proliferative activity in tumors with HRR mutations.[6] | Advanced solid tumors (human Phase I trial) | Acceptable safety profile; demonstrated pharmacokinetic, pharmacodynamic, and clinical activity.[3][6] |
| ML323 | USP1-UAF1 | N/A | Downregulates USP1 in colorectal cancer cells.[7] | N/A | Binds to a cryptic site on USP1.[7][8] |
| Pimozide | USP1 | N/A | Reduces cancer cell growth and induces cell cycle arrest in DLBCL.[9] | DLBCL PDX mouse model | Significantly reduced tumor burden.[9] |
| ISM3091 | USP1 | N/A | Potent anti-proliferation activity in BRCA1m TNBC cell line (~1500-fold selectivity for BRCAm vs BRCA WT).[7] | N/A | Currently in clinical trials.[10] |
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons of data across different laboratories, detailed and standardized experimental protocols are essential.
In Vitro USP1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage)
This assay kinetically measures the enzymatic activity of USP1 by monitoring the cleavage of a ubiquitin-rhodamine substrate, which results in an increase in fluorescence.[11]
Materials:
-
Purified recombinant human USP1-UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black, flat-bottom microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 0.1 µL) of the compound dilutions into the wells of the 384-well plate.
-
Add a solution of USP1-UAF1 enzyme to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine substrate.
-
Immediately begin monitoring the increase in fluorescence at excitation and emission wavelengths of 480 nm and 540 nm, respectively.
-
Calculate the rate of reaction and determine the IC50 value of the test compound by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (PCNA/FANCD2 Monoubiquitination)
This western blot-based assay confirms that the inhibitor engages USP1 in a cellular context by measuring the accumulation of its monoubiquitinated substrates, PCNA and FANCD2.[1][4]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibodies against PCNA, FANCD2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO as a vehicle control for a specified time (e.g., 4 hours).[1]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PCNA and FANCD2. The monoubiquitinated forms will appear as bands with a higher molecular weight.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the dose-dependent increase in monoubiquitinated PCNA and FANCD2.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a USP1 inhibitor in a mouse xenograft model.[12]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., MDA-MB-436)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flanks of the mice.[12]
-
Allow tumors to grow to a palpable size (e.g., ~200 mm³).[12]
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 50 mg/kg/day, orally) and vehicle control to the respective groups for a defined period.[1][12]
-
Measure tumor volume using calipers two to three times per week.[12]
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
Visualizing the Pathway and Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: USP1 signaling pathway in the DNA damage response.
Caption: Experimental workflow for USP1 inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
I-138 in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data on the USP1 inhibitor I-138 in combination with various chemotherapy agents. This document summarizes key findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction to this compound
This compound is a potent and selective preclinical inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). By inhibiting USP1, this compound prevents the removal of ubiquitin from key proteins involved in DNA repair, such as FANCD2 and PCNA. This disruption of DNA repair processes can lead to the accumulation of DNA damage and ultimately, cancer cell death. Preclinical studies have shown that this compound has potential as a monotherapy in certain cancer types and can synergize with other anti-cancer agents, including chemotherapy, to enhance their efficacy.
This compound and Chemotherapy: A Synergistic Approach
The combination of this compound with traditional chemotherapy agents is a promising strategy to enhance the therapeutic window of these cytotoxic drugs. By inhibiting a key DNA repair pathway, this compound can potentiate the DNA-damaging effects of chemotherapy, potentially leading to improved tumor cell killing and overcoming drug resistance. This guide focuses on the preclinical evidence for the combination of this compound with cisplatin, doxorubicin, and paclitaxel (B517696).
Preclinical Data Summary
The following tables summarize the available preclinical data for this compound in combination with various chemotherapy agents. It is important to note that while the synergistic potential of USP1 inhibitors with chemotherapy is well-documented, specific quantitative data for this compound in combination with a broad range of traditional chemotherapeutics is still emerging. Much of the current in-depth research has focused on its synergy with PARP inhibitors.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | This compound Concentration | Chemotherapy Concentration | Combination Effect | Source |
| Pancreatic Cancer | - | Cisplatin | - | - | Synergistic enhancement of anti-cancer efficiency | [1] |
| Breast Cancer | MDA-MB-436 (BRCA1 mutant) | Niraparib (PARP Inhibitor) | 50 nM | - | Synergistic in reducing cell viability | [2] |
| Ovarian Cancer | - | Olaparib (PARP Inhibitor) | - | - | 40-fold reduction in IC50 for olaparib | [3] |
Note: Specific IC50 values for this compound in combination with cisplatin, doxorubicin, and paclitaxel from peer-reviewed publications are limited at this time. The data presented for Niraparib and Olaparib, while not traditional chemotherapies, highlight the synergistic potential of this compound with DNA-damaging agents.
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Animal Model | Chemotherapy Agent | This compound Dosage | Chemotherapy Dosage | Combination Effect | Source |
| Breast Cancer | MDA-MB-436 Xenograft | Niraparib (PARP Inhibitor) | 50 mg/kg/day (oral) | - | Modest single-agent activity, enhanced tumor regression in combination | [2][4] |
Note: Data from in vivo studies of this compound with traditional chemotherapy agents are not yet widely published. The study with Niraparib provides a valuable reference for the in vivo potential of this compound combinations.
Key Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and chemotherapy stems from their convergent impact on the DNA damage response. Chemotherapy agents induce DNA lesions, which in healthy cells are repaired by various mechanisms. In cancer cells, these repair pathways are often dysregulated. This compound further cripples the cell's ability to repair DNA by inhibiting USP1.
Caption: this compound and chemotherapy synergy.
The diagram above illustrates how chemotherapy-induced DNA damage leads to the ubiquitination of PCNA and FANCD2, initiating DNA repair pathways. This compound inhibits USP1, preventing the deubiquitination of these proteins and thereby blocking the repair process. This leads to sustained DNA damage, replication stress, and ultimately, apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized protocols for in vitro and in vivo studies evaluating the combination of this compound and chemotherapy.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (e.g., MedChemExpress HY-136363)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and use software such as CompuSyn to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
References
- 1. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
I-138 proper disposal procedures
Clarification Regarding "I-138"
Initial research indicates that "this compound" does not correspond to a commonly recognized chemical or radioisotope in standard chemical and radiological databases. While a specific isotope, Iodine-138, does exist, it is extremely short-lived with a half-life of about 6.26 seconds and is not typically used in a laboratory setting where extensive disposal procedures would be required.[1]
It is highly probable that "this compound" is a typographical error and the intended substance was Iodine-131 (¹³¹I) , a radioisotope widely used in research, diagnostics, and therapy, particularly in the fields of endocrinology and oncology. Given the context of researchers, scientists, and drug development professionals, the following information provides the essential safety and disposal procedures for Iodine-131.
Proper Disposal Procedures for Iodine-131 (¹³¹I)
Iodine-131 is a beta- and gamma-emitting radioisotope with a half-life of approximately 8.02 days. Proper handling and disposal are critical to ensure radiological safety and regulatory compliance. The following procedures provide a step-by-step guide for the safe disposal of ¹³¹I waste in a laboratory setting.
Immediate Safety and Handling Precautions
-
Designated Area: All work with ¹³¹I should be conducted in a designated and properly shielded area, such as a fume hood, to minimize exposure to volatile iodine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves. When handling significant quantities, consider double-gloving.
-
Monitoring: Use a survey meter (e.g., a Geiger-Müller counter) to monitor for contamination on surfaces, equipment, and personnel before, during, and after handling ¹³¹I.
-
Shielding: Use lead or other appropriate shielding to reduce gamma exposure.
Step-by-Step Disposal Protocol for ¹³¹I Waste
-
Segregation of Waste:
-
Properly segregate radioactive waste from non-radioactive waste at the point of generation.
-
Categorize ¹³¹I waste into solid and liquid forms.
-
-
Solid Waste Disposal:
-
Collection: Place all contaminated solid waste (e.g., gloves, absorbent paper, vials, pipette tips) into clearly labeled, durable plastic bags within a designated radioactive waste container.
-
Labeling: The container must be labeled with the radiation symbol, the isotope (¹³¹I), the activity level, and the date.
-
Decay-in-Storage: Due to its relatively short half-life, the primary method of disposal for ¹³¹I waste is decay-in-storage. Store the waste in a secure, shielded location away from personnel.
-
Monitoring for Disposal: After at least 10 half-lives (approximately 81 days), the waste's radioactivity will have decayed to background levels. Before disposal as regular waste, the container must be monitored with a survey meter to confirm that the radiation levels are indistinguishable from the background.
-
Final Disposal: Once confirmed to be at background levels, deface or remove all radioactive labels and dispose of the waste in accordance with institutional and local regulations for non-hazardous waste.
-
-
Liquid Waste Disposal:
-
Aqueous Waste: Small amounts of aqueous ¹³¹I waste may be disposed of via a designated sanitary sewer, provided that the concentration and total activity are within the limits set by the institution's radiation safety office and local regulations.
-
Dilution: Dilute the liquid waste with copious amounts of water during disposal to ensure that the concentration at the point of release is as low as reasonably achievable.
-
Log Maintenance: Maintain a detailed log of all liquid radioactive waste disposals, including the date, isotope, activity, volume, and the identity of the person performing the disposal.
-
Organic Solvents: Do not dispose of ¹³¹I in organic solvents down the drain. This waste must be collected in a designated, properly labeled container for hazardous and radioactive waste and disposed of through the institution's environmental health and safety office.
-
Data Presentation: Properties of Common Iodine Radioisotopes
For comparative purposes, the table below summarizes the key properties of Iodine-131 and other commonly used iodine radioisotopes.
| Property | Iodine-131 (¹³¹I) | Iodine-125 (¹²⁵I) | Iodine-123 (¹²³I) |
| Half-Life | 8.02 days | 59.4 days | 13.2 hours |
| Primary Emission | Beta, Gamma | Gamma, X-ray | Gamma, X-ray |
| Primary Use | Therapy, Research | Immunoassays, Research | Medical Imaging (SPECT) |
Experimental Workflow & Signaling Pathway Diagrams
Logical Workflow for Iodine-131 Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Iodine-131 waste in a laboratory setting.
Caption: Workflow for the disposal of Iodine-131 waste.
Note: As "this compound" does not correspond to a known signaling pathway, a diagram for a signaling pathway has not been included. The provided diagram focuses on the requested disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
